Nky80
描述
Structure
3D Structure
属性
IUPAC Name |
2-amino-7-(furan-2-yl)-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c13-12-14-6-8-9(15-12)4-7(5-10(8)16)11-2-1-3-17-11/h1-3,6-7H,4-5H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJUSNIBPPMLCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=CN=C(N=C21)N)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101214613 | |
| Record name | 2-Amino-7-(2-furanyl)-7,8-dihydro-5(6H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101214613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299442-43-6 | |
| Record name | 2-Amino-7-(2-furanyl)-7,8-dihydro-5(6H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=299442-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-7-(2-furanyl)-7,8-dihydro-5(6H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101214613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NKY80 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Nky80: An In-depth Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nky80 is a potent and selective, non-competitive inhibitor of the type V isoform of adenylyl cyclase (ACV). As a key enzyme in the G-protein coupled receptor (GPCR) signaling cascade, adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger. By selectively targeting ACV, this compound offers a valuable tool for dissecting the physiological and pathological roles of this specific AC isoform and presents a potential therapeutic agent for conditions where ACV activity is dysregulated. This document provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, impact on signaling pathways, and functional consequences in various experimental models. Detailed experimental protocols and quantitative data are presented to support further research and development.
Core Mechanism of Action: Selective Inhibition of Adenylyl Cyclase V
This compound functions as a non-competitive inhibitor of adenylyl cyclase, with a marked selectivity for the type V isoform (ACV).[1][2] This inhibitory action disrupts the production of cAMP, a critical second messenger involved in a multitude of cellular processes. The selectivity of this compound for ACV over other AC isoforms, such as type II and type III, makes it a precise tool for studying the specific functions of ACV.[1][2]
Molecular Target: Adenylyl Cyclase
Adenylyl cyclases are a family of enzymes that play a crucial role in signal transduction by converting ATP to cAMP.[3] There are at least nine membrane-bound isoforms (AC1-9) and one soluble isoform (sAC), each with distinct tissue distribution and regulatory properties. ACV, the primary target of this compound, is predominantly expressed in the heart, lung, and specific regions of the brain.[1][4]
Signaling Pathway Modulation
This compound's mechanism of action is centered on its ability to attenuate the cAMP signaling pathway. This pathway is typically initiated by the activation of a G-protein coupled receptor (GPCR) by an extracellular ligand. This activation leads to the dissociation of the G-protein α-subunit (Gsα), which in turn binds to and activates adenylyl cyclase. The resulting increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets, leading to a cellular response. By inhibiting ACV, this compound effectively dampens this entire cascade.
Figure 1. this compound inhibits the cAMP signaling pathway.
Quantitative Data
The inhibitory potency of this compound has been quantified against various adenylyl cyclase isoforms. The half-maximal inhibitory concentration (IC50) values demonstrate its selectivity for ACV.
| Adenylyl Cyclase Isoform | IC50 (µM) | Reference |
| Type V (ACV) | 8.3 | [1][2] |
| Type VI (ACVI) | Potently inhibited, affinity close to ACV | [3] |
| Type III (ACIII) | 132 | [1][2] |
| Type II (ACII) | 1700 (1.7 mM) | [1][2] |
Key Experimental Protocols
The following sections detail the methodologies used in key studies to characterize the mechanism of action of this compound.
Adenylyl Cyclase Inhibition Assay
This protocol is adapted from studies determining the isoform selectivity of adenylyl cyclase inhibitors.
Objective: To measure the inhibitory effect of this compound on the activity of different adenylyl cyclase isoforms.
Materials:
-
Cell membranes prepared from Sf9, HEK293, or COS-7 cells expressing specific AC isoforms.
-
This compound stock solution (in DMSO).
-
[α-³²P]ATP.
-
Reaction buffer (e.g., 50 mM HEPES, pH 8.0, 50 mM NaCl, 0.6 mM EGTA, 5 mM MgCl₂).
-
Stop solution (e.g., 1% SDS, 40 mM ATP, 1.4 mM cAMP).
-
Dowex and alumina columns for cAMP purification.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes expressing the desired AC isoform.
-
In a reaction tube, combine the cell membrane preparation with the reaction buffer.
-
Add varying concentrations of this compound (or vehicle control) to the tubes and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the enzymatic reaction by adding [α-³²P]ATP to a final concentration of ~1 µCi per reaction.
-
Allow the reaction to proceed for a defined period (e.g., 10-20 minutes) at 30°C.
-
Terminate the reaction by adding the stop solution.
-
Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP and other nucleotides using sequential Dowex and alumina column chromatography.
-
Quantify the amount of [³²P]cAMP using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Figure 2. Experimental workflow for the adenylyl cyclase inhibition assay.
Renin Release from Juxtaglomerular Cells
This protocol is based on studies investigating the role of ACV in renin secretion.
Objective: To determine the effect of this compound on renin release from primary cultures of juxtaglomerular (JG) cells.
Materials:
-
Primary cultures of mouse juxtaglomerular cells.
-
Cell culture medium (e.g., DMEM with supplements).
-
This compound stock solution (in DMSO).
-
Reagents to stimulate or inhibit intracellular signaling pathways (e.g., forskolin to stimulate cAMP).
-
Radioimmunoassay (RIA) or ELISA kit for measuring renin concentration.
-
Assay kits for measuring intracellular cAMP levels.
Procedure:
-
Culture primary JG cells to the desired confluency.
-
Pre-treat the cells with this compound (or vehicle control) for a specified duration.
-
Stimulate the cells with an agent known to induce renin release (e.g., a β-adrenergic agonist like isoproterenol).
-
After the stimulation period, collect the cell culture supernatant.
-
Measure the renin concentration in the supernatant using a suitable immunoassay.
-
In parallel experiments, lyse the cells and measure intracellular cAMP levels to confirm the inhibitory effect of this compound on ACV activity.
-
Analyze the data to determine the effect of this compound on both basal and stimulated renin release.
In Vivo Studies: Rat Model of Parkinson's Disease
This compound has been investigated in animal models to understand the in vivo consequences of ACV inhibition.
Objective: To assess the effect of this compound on L-DOPA-induced dyskinesia in a rat model of Parkinson's disease.
Materials:
-
6-hydroxydopamine (6-OHDA) to create the Parkinsonian rat model.
-
L-DOPA to induce dyskinesia.
-
This compound for administration to the animals.
-
Behavioral assessment tools for scoring abnormal involuntary movements (AIMs).
-
Equipment for microdialysis to measure neurotransmitter release (e.g., GABA) in specific brain regions.
-
Assay kits for measuring cAMP levels in brain tissue.
Procedure:
-
Induce a unilateral lesion of the nigrostriatal dopamine pathway in rats using 6-OHDA.
-
After a recovery period, chronically treat the rats with L-DOPA to induce dyskinesia.
-
Administer this compound to a subset of the dyskinetic rats.
-
Observe and score the severity of AIMs in all groups.
-
In a separate cohort of animals, perform in vivo microdialysis in the substantia nigra pars reticulata to measure GABA release in response to L-DOPA, with and without this compound co-administration.
-
Following the behavioral and microdialysis experiments, sacrifice the animals and collect brain tissue to measure cAMP levels in relevant brain regions.
Conclusion
This compound is a valuable pharmacological tool for the study of adenylyl cyclase V. Its selective inhibitory action on ACV allows for the precise investigation of the roles of this enzyme in various physiological and pathological processes. The data and experimental protocols presented in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the ACV-cAMP signaling pathway with this compound and related compounds. Further research is warranted to fully elucidate the in vivo efficacy and safety profile of this compound in various disease models.
References
Nky80 Adenylyl Cyclase Inhibition Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nky80 is a potent and selective, cell-permeable inhibitor of type 5 and type 6 adenylyl cyclases (AC5 and AC6). As a non-nucleoside quinazolinone, it acts as a non-competitive inhibitor with respect to both ATP and forskolin.[1] This technical guide provides an in-depth overview of the this compound adenylyl cyclase inhibition pathway, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its use, and visualization of the relevant signaling pathways and workflows.
Mechanism of Action
This compound exerts its inhibitory effect directly on the catalytic activity of adenylyl cyclase isoforms, with a pronounced selectivity for AC5 and AC6.[2][3] Adenylyl cyclases are responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in numerous signal transduction pathways. By inhibiting AC5 and AC6, this compound effectively reduces the intracellular concentration of cAMP, thereby modulating downstream signaling cascades.
The inhibition by this compound is non-competitive, indicating that it does not bind to the same site as the substrate (ATP) or the activator forskolin.[1] This mode of action suggests that this compound binds to an allosteric site on the adenylyl cyclase enzyme, inducing a conformational change that reduces its catalytic efficiency.
Quantitative Inhibitory Data
The inhibitory potency of this compound has been characterized against several adenylyl cyclase isoforms. The half-maximal inhibitory concentration (IC50) values from in vitro studies are summarized in the table below.
| Adenylyl Cyclase Isoform | IC50 Value | Reference |
| Type V (AC5) | 8.3 µM | |
| Type VI (AC6) | Potent inhibition, similar to AC5 | [2] |
| Type III (AC3) | 132 µM | |
| Type II (AC2) | 1.7 mM |
Note: While initially identified as an AC5 selective inhibitor, further comprehensive profiling has demonstrated that this compound is more accurately described as an AC5/6-selective inhibitor.[2][3]
Signaling Pathway
The primary signaling pathway affected by this compound is the canonical G-protein coupled receptor (GPCR) - adenylyl cyclase - cAMP pathway. Specifically, this compound targets AC5 and AC6, which are often coupled to stimulatory G-proteins (Gs).
References
NKY80: A Comprehensive Target Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the target selectivity profile of NKY80, a non-nucleoside quinazolinone inhibitor of adenylyl cyclase (AC). This document summarizes the quantitative data on its inhibitory activity across various AC isoforms, details the experimental protocols used for its characterization, and visualizes the relevant signaling pathways and experimental workflows.
Core Findings: this compound is a Selective Inhibitor of Adenylyl Cyclase Isoforms 5 and 6
Initially identified as a selective inhibitor of adenylyl cyclase type V (AC5), subsequent comprehensive profiling has redefined this compound as a potent and selective inhibitor of both AC5 and AC6.[1][2] This dual selectivity is a critical consideration for its use as a chemical probe in research and for its potential therapeutic applications. This compound acts as a non-competitive inhibitor of adenylyl cyclase, regulating its catalytic activity in tissues such as the heart and lungs.[3][4][5]
Quantitative Selectivity Profile
The inhibitory activity of this compound has been determined against a panel of human adenylyl cyclase isoforms. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Isoform | IC50 (µM) | Reference |
| Adenylyl Cyclase I | >1000 | [1] |
| Adenylyl Cyclase II | 1700 | [3][5][6][7] |
| Adenylyl Cyclase III | 132 | [3][5][6][7] |
| Adenylyl Cyclase IV | >1000 | [1] |
| Adenylyl Cyclase V | 8.3 | [3][5][6][7] |
| Adenylyl Cyclase VI | ~8.3 (Potency similar to AC5) | [8] |
| Adenylyl Cyclase VII | >1000 | [1] |
| Adenylyl Cyclase VIII | >1000 | [1] |
| Adenylyl Cyclase IX | >1000 | [1] |
Note: The IC50 for AC6 is reported to be very close to that of AC5, establishing this compound as an AC5/6-selective inhibitor. A precise IC50 value for AC6 from a comprehensive screen is not consistently reported across all sources.
Experimental Protocols
The determination of the target selectivity profile of this compound relies on robust in vitro enzyme inhibition assays. The following is a detailed methodology for a typical adenylyl cyclase activity assay.
Principle: The assay measures the enzymatic activity of a specific adenylyl cyclase isoform by quantifying the conversion of [α-³²P]ATP to [³²P]cyclic AMP (cAMP) in the presence of varying concentrations of the inhibitor.
Materials:
-
Enzyme Source: Membranes from Sf9 (Spodoptera frugiperda) or HEK293 cells overexpressing a specific human adenylyl cyclase isoform.
-
Substrate: [α-³²P]ATP
-
Assay Buffer: 50 mM HEPES (pH 8.0), 50 mM NaCl, 0.6 mM EGTA, 1 mM MgCl₂, 0.1 mM cAMP, 1 mM ATP, and an ATP regenerating system (e.g., 5 mM creatine phosphate and 50 units/mL creatine phosphokinase).
-
Activator: Forskolin (for direct activation of most AC isoforms) or other relevant activators (e.g., Gαs).
-
Inhibitor: this compound dissolved in DMSO.
-
Stop Solution: 1% Sodium Dodecyl Sulfate (SDS), 40 mM ATP, 1.4 mM cAMP.
-
Detection: Dowex and alumina column chromatography to separate [³²P]cAMP from [α-³²P]ATP.
Procedure:
-
Membrane Preparation:
-
Culture Sf9 or HEK293 cells expressing the target AC isoform.
-
Harvest cells and lyse by sonication or dounce homogenization in a hypotonic buffer.
-
Centrifuge the lysate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with buffer to remove cytosolic components.
-
Resuspend the final membrane pellet in a suitable buffer and determine the protein concentration.
-
-
Adenylyl Cyclase Assay:
-
Prepare a reaction mixture containing assay buffer, the specific AC isoform-containing membranes, and the chosen activator.
-
Add varying concentrations of this compound (or vehicle control) to the reaction tubes.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 30°C).
-
Initiate the enzymatic reaction by adding [α-³²P]ATP.
-
Allow the reaction to proceed for a specific time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding the stop solution.
-
-
Quantification of [³²P]cAMP:
-
Separate the [³²P]cAMP from the unreacted [α-³²P]ATP and other radiolabeled products using sequential Dowex and alumina column chromatography.
-
Quantify the amount of [³²P]cAMP produced using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Visualizations
Signaling Pathway
The following diagram illustrates the canonical adenylyl cyclase signaling pathway and the inhibitory action of this compound.
Caption: Adenylyl cyclase signaling pathway and the inhibitory effect of this compound.
Experimental Workflow
The diagram below outlines the key steps in determining the target selectivity profile of an adenylyl cyclase inhibitor like this compound.
Caption: Workflow for determining the target selectivity of this compound.
References
- 1. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of treatment invasiveness between upfront debulking surgery versus interval debulking surgery following neoadjuvant chemotherapy for stage III/IV ovarian, tubal, and peritoneal cancers in a phase III randomised trial: Japan Clinical Oncology Group Study JCOG0602 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neoadjuvant chemotherapy or primary surgery in stage IIIC or IV ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.plos.org [journals.plos.org]
- 7. Frontiers | Adenylyl cyclase isoforms 5 and 6 in the cardiovascular system: complex regulation and divergent roles [frontiersin.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Isoform Specificity of the Adenylyl Cyclase Inhibitor NKY80: AC5 vs. AC6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the isoform specificity of NKY80, a non-nucleoside quinazolinone inhibitor of adenylyl cyclase (AC), with a particular focus on its activity towards adenylyl cyclase 5 (AC5) and adenylyl cyclase 6 (AC6). While initially reported as a selective inhibitor for AC5, subsequent comprehensive studies have revealed a more nuanced profile. This document synthesizes the available quantitative data, details the experimental methodologies used for these characterizations, and illustrates the relevant signaling pathways.
Quantitative Analysis of this compound Inhibition on Adenylyl Cyclase Isoforms
This compound has been evaluated against a panel of transmembrane adenylyl cyclase isoforms. The data consistently demonstrates that this compound potently inhibits both AC5 and AC6 with similar efficacy, challenging the initial notion of its selectivity for AC5. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.
| Isoform | IC50 (µM) | Reference |
| AC Type V | 8.3 | [1][2][3][4] |
| AC Type VI | Potently inhibited, with an affinity close to that of AC type V. A 2-fold difference in IC50 that did not reach significance. | [4][5][6] |
| AC Type II | 1700 (1.7 mM) | [1][2][3] |
| AC Type III | 132 | [1][2][3] |
Key Findings from Quantitative Data:
-
Crucially, studies that have performed complete AC isoform inhibition profiles demonstrate that this compound inhibits AC5 and AC6 with similar potency.[5][6] There is only a slight, statistically insignificant, 2-fold difference in the IC50 values between AC5 and AC6.[5][6]
-
Therefore, this compound is more accurately described as an AC5/6-selective inhibitor rather than an AC5-specific inhibitor.[5]
-
The selectivity of this compound for AC5 and AC6 over other isoforms like AC2 and AC3 is significant.[5] For instance, the IC50 for AC2 is over 200 times higher than for AC5.[1][2][3]
Experimental Protocols for Determining Isoform Specificity
The determination of this compound's inhibitory profile against different adenylyl cyclase isoforms relies on robust in vitro assays. The general workflow involves the expression of individual AC isoforms in a heterologous system, followed by an enzymatic activity assay in the presence of varying concentrations of the inhibitor.
A. Expression of Recombinant Adenylyl Cyclase Isoforms:
-
Cell Lines: Spodoptera frugiperda (Sf9) insect cells or Human Embryonic Kidney (HEK293) cells are commonly used for heterologous expression.[5][6]
-
Transfection: Cells are transfected with plasmids containing the cDNA for the specific human or rat adenylyl cyclase isoform (e.g., AC1, AC2, AC5, AC6). Lipofectamine 2000 is a commonly used transfection reagent.[6]
-
Membrane Preparation: Approximately 48 hours post-transfection, the cells are harvested. Cell membranes containing the expressed AC isoforms are prepared through a series of centrifugation and homogenization steps.[6]
B. In Vitro Adenylyl Cyclase Activity Assay:
This assay measures the enzymatic conversion of ATP to cyclic AMP (cAMP).
-
Reaction Mixture: A typical reaction mixture includes:
-
Cell membranes expressing the specific AC isoform.
-
ATP, the substrate for adenylyl cyclase.
-
A buffer system to maintain pH (e.g., HEPES).
-
Divalent cations, such as MgCl2 or MnCl2, which are essential for AC activity.
-
An ATP-regenerating system (e.g., creatine kinase and creatine phosphate) to ensure a constant ATP supply.
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of the newly synthesized cAMP.
-
An activator of adenylyl cyclase, such as Forskolin or a constitutively active G-protein alpha subunit (Gαs), to stimulate enzyme activity.
-
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture to generate a dose-response curve.
-
Incubation: The reaction is typically incubated at 30°C for a defined period (e.g., 10-30 minutes).
-
Termination: The reaction is stopped, often by adding a solution containing EDTA to chelate the divalent cations.
-
cAMP Quantification: The amount of cAMP produced is measured using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The cAMP levels are plotted against the concentration of this compound. The IC50 value, the concentration of inhibitor that reduces the enzyme activity by 50%, is then calculated using non-linear regression analysis.
Signaling Pathways and Experimental Workflow Visualization
The following diagrams illustrate the canonical adenylyl cyclase signaling pathway and a typical experimental workflow for determining inhibitor specificity.
Caption: Canonical Gs-protein coupled adenylyl cyclase signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound on specific AC isoforms.
Conclusion and Future Directions
The available evidence strongly indicates that this compound is not a selective inhibitor for adenylyl cyclase 5 over adenylyl cyclase 6. Instead, it should be considered an AC5/6-selective inhibitor. This lack of discrimination is consistent with findings that other putative AC5-selective inhibitors, such as SQ22,536 and Ara-A, also fail to distinguish between AC5 and AC6.[5] This has important implications for the interpretation of studies that have used this compound to probe the specific physiological roles of AC5. For instance, renin secretion, once thought to be mediated solely by AC5 due to its inhibition by this compound, has been shown through knockout studies to involve both AC5 and AC6.[7]
For drug development professionals, the development of truly isoform-selective AC inhibitors remains a significant challenge and a critical goal for dissecting the precise roles of each AC isoform in health and disease. Future research should focus on developing novel chemical scaffolds that can exploit the subtle structural differences between the catalytic sites of AC5 and AC6 to achieve greater selectivity. Structure-based virtual screening and medicinal chemistry efforts will be paramount in achieving this objective.
References
- 1. This compound | Adenylyl cyclase | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. NKY-80 | Cell Signaling Technology [cellsignal.com]
- 5. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Similarly Potent Inhibition of Adenylyl Cyclase by P-Site Inhibitors in Hearts from Wild Type and AC5 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
Nky80: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of the Adenylyl Cyclase Inhibitor Nky80.
This technical guide provides a comprehensive overview of the chemical and biological properties of this compound, a quinazolinone derivative identified as a potent inhibitor of adenylyl cyclase (AC). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the cyclic AMP (cAMP) signaling pathway.
Chemical Structure and Properties
This compound, with the IUPAC name 2-amino-7-(furan-2-yl)-7,8-dihydro-6H-quinazolin-5-one, is a synthetic organic compound.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁N₃O₂ | [2] |
| Molecular Weight | 229.23 g/mol | [2] |
| CAS Number | 299442-43-6 | [2] |
| Appearance | Lyophilized powder | [3] |
| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (up to 10 mM with gentle warming) | [4] |
| Purity | ≥98% (HPLC) | [2] |
| Storage | Store at +4°C | [4] |
Synonyms: NKY 80, NKY-80, Adenylyl cyclase type V Inhibitor[1]
Biological Activity and Mechanism of Action
This compound is a cell-permeable, non-nucleoside compound that functions as a potent and selective inhibitor of adenylyl cyclase, the enzyme responsible for the conversion of ATP to cAMP.[3] This inhibition is non-competitive with respect to ATP and forskolin, a known activator of adenylyl cyclase.[3]
The primary molecular target of this compound is adenylyl cyclase, with notable selectivity for specific isoforms. It exhibits a significantly higher affinity for AC5 and AC6 over other isoforms.[3] The inhibitory concentrations (IC₅₀) for various adenylyl cyclase isoforms are detailed in the table below, highlighting its selectivity profile.
| Adenylyl Cyclase Isoform | IC₅₀ Value |
| Type V (AC5) | 8.3 µM |
| Type VI (AC6) | Close to AC5 |
| Type III (AC3) | 132 µM |
| Type II (AC2) | 1.7 mM |
Data compiled from multiple sources.[2][3][4]
The inhibition of adenylyl cyclase by this compound leads to a reduction in intracellular cAMP levels. This modulation of the cAMP signaling pathway underlies its observed biological effects. For instance, in a rat model of Parkinson's disease, this compound was shown to block the increase in both GABA release and cAMP production.[3]
Adenylyl Cyclase Signaling Pathway
The following diagram illustrates the canonical adenylyl cyclase signaling pathway and the point of intervention for this compound.
Experimental Protocols
Synthesis of this compound
Adenylyl Cyclase Inhibition Assay (General Protocol)
While a specific, detailed protocol for testing this compound's inhibitory activity has not been found, a general methodology for an in vitro adenylyl cyclase activity assay is described below. This protocol is based on commonly used methods and should be optimized for specific experimental conditions.
Pharmacokinetic Properties
There is currently no publicly available information regarding the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound. Further studies are required to elucidate its in vivo behavior, which is crucial for evaluating its potential as a therapeutic agent.
Summary and Future Directions
This compound is a valuable research tool for investigating the roles of specific adenylyl cyclase isoforms in various physiological and pathological processes. Its selectivity for AC5 and AC6 makes it a more targeted inhibitor compared to broad-spectrum AC inhibitors.
For drug development professionals, this compound represents a lead compound that could be further optimized to improve its potency, selectivity, and pharmacokinetic profile. Future research should focus on:
-
Elucidation of the synthetic pathway: A detailed and efficient synthesis protocol is necessary for the cost-effective production and further chemical modification of this compound.
-
Comprehensive pharmacokinetic studies: In vivo ADME studies are essential to understand the drug's fate in a biological system and to guide formulation and dosing strategies.
-
In vivo efficacy studies: Evaluation of this compound in relevant animal models of diseases where AC5 and AC6 are implicated, such as cardiovascular and neurological disorders, is a critical next step.
-
Structure-activity relationship (SAR) studies: Systematic modifications of the this compound scaffold could lead to the discovery of new analogs with enhanced therapeutic properties.
The information presented in this guide provides a solid foundation for researchers and drug developers to build upon as they explore the potential of this compound and the broader class of adenylyl cyclase inhibitors.
References
NKY80: A Technical Guide to a Selective Adenylyl Cyclase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
NKY80 is a synthetic, adenine-like small molecule that functions as a potent and selective, non-competitive inhibitor of adenylyl cyclase (AC), with particular efficacy against the type V and VI isoforms (AC5/AC6).[1] Chemically identified as 2-amino-7-(furan-2-yl)-5,6,7,8-tetrahydroquinazolin-5-one, this compound serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of adenylyl cyclase signaling pathways.[2] Its non-nucleoside quinazolinone structure offers an alternative to traditional adenylyl cyclase inhibitors, potentially reducing off-target effects. This guide provides an in-depth overview of this compound, including its physicochemical properties, a detailed experimental protocol for assessing its inhibitory activity, and a visualization of its mechanism of action within the canonical G-protein coupled receptor (GPCR) signaling cascade.
Quantitative Data Summary
The key quantitative parameters for this compound are summarized in the table below for easy reference and comparison.
| Parameter | Value | Reference |
| CAS Number | 299442-43-6 | [2] |
| Molecular Weight | 229.24 g/mol | [2] |
| Chemical Formula | C₁₂H₁₁N₃O₂ | [2] |
| IC₅₀ (AC5) | 8.3 µM | [2][3] |
| IC₅₀ (AC3) | 132 µM | [2][3] |
| IC₅₀ (AC2) | 1.7 mM | [2][3] |
Signaling Pathway and Mechanism of Action
This compound exerts its inhibitory effect on the canonical G-protein coupled receptor (GPCR) signaling pathway. Upon activation by an agonist, a Gs alpha subunit-coupled GPCR activates adenylyl cyclase, which then catalyzes the conversion of ATP to cyclic AMP (cAMP). As a second messenger, cAMP proceeds to activate downstream effectors, most notably Protein Kinase A (PKA), leading to a variety of cellular responses. This compound directly inhibits the catalytic activity of adenylyl cyclase, thereby reducing the production of cAMP and attenuating the downstream signaling cascade.
Experimental Protocols
The following section details a comprehensive protocol for an in vitro adenylyl cyclase inhibition assay to determine the IC₅₀ value of this compound. This protocol is a synthesized methodology based on established principles of adenylyl cyclase assays.
Part 1: Expression and Purification of Recombinant Adenylyl Cyclase (AC5)
This part of the protocol outlines the production of the target enzyme.
-
Construct Generation : Subclone the cDNA for human adenylyl cyclase type 5 (AC5) into a suitable bacterial expression vector, such as pET-28a, which incorporates an N-terminal hexahistidine (6xHis) tag for purification.
-
Transformation : Transform the expression vector into a competent E. coli strain, such as BL21(DE3).
-
Expression :
-
Grow the transformed E. coli in Luria-Bertani (LB) broth supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Continue incubation at 18°C for 16-20 hours with shaking.
-
-
Cell Lysis :
-
Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
-
Purification :
-
Apply the clarified supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer without lysozyme.
-
Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the His-tagged AC5 protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Confirm the purity and size of the eluted protein using SDS-PAGE and Coomassie blue staining.
-
Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) and store at -80°C.
-
Part 2: In Vitro Adenylyl Cyclase Inhibition Assay
This part of the protocol describes the measurement of this compound's inhibitory activity.
-
Reagent Preparation :
-
Assay Buffer : 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM ATP, 0.1 mM IBMX (a phosphodiesterase inhibitor), and 1 mg/mL Bovine Serum Albumin (BSA).
-
This compound Stock Solution : Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Forskolin Solution : Prepare a stock solution of forskolin (an adenylyl cyclase activator) in DMSO.
-
-
Assay Procedure :
-
Prepare a series of dilutions of this compound in DMSO, and then further dilute into the assay buffer to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 1 mM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
In a 96-well plate, add 20 µL of the diluted this compound or vehicle (DMSO in assay buffer) to each well.
-
Add 10 µL of the purified recombinant AC5 enzyme to each well.
-
Add 10 µL of forskolin solution to a final concentration that elicits a submaximal stimulation of the enzyme (e.g., 10 µM).
-
Initiate the enzymatic reaction by adding 10 µL of [α-³²P]ATP (or unlabeled ATP if using a non-radioactive detection method) to each well.
-
Incubate the plate at 30°C for 15-30 minutes.
-
Terminate the reaction by adding 50 µL of a stop solution (e.g., 100 mM EDTA).
-
-
Quantification of cAMP :
-
The amount of cAMP produced can be quantified using various methods. A common method is sequential column chromatography over Dowex and alumina to separate the produced [³²P]cAMP from the unreacted [α-³²P]ATP.
-
Alternatively, commercially available cAMP assay kits, such as those based on competitive enzyme-linked immunosorbent assay (ELISA) or fluorescence resonance energy transfer (FRET), can be used for a higher throughput and non-radioactive readout.
-
-
Data Analysis :
-
Calculate the percentage of adenylyl cyclase inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This compound is a critical tool for the study of adenylyl cyclase signaling. Its selectivity for AC5/AC6 allows for the targeted investigation of the roles of these specific isoforms in various physiological processes. The provided data and experimental protocol offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies. Careful adherence to the outlined methodologies will ensure the generation of robust and reproducible data, contributing to a deeper understanding of the intricate mechanisms of cAMP-mediated signal transduction.
References
NKY80: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
NKY80 is a potent and selective, non-competitive inhibitor of the type V isoform of adenylyl cyclase (ACV). Discovered through a sophisticated virtual screening approach, this non-nucleoside quinazolinone has been instrumental in elucidating the role of ACV in various physiological and pathophysiological processes. This technical guide provides an in-depth overview of the discovery and preclinical development of this compound, detailing the experimental methodologies employed, summarizing key quantitative data, and visualizing the pertinent signaling pathways and experimental workflows.
Discovery and Development History
This compound was identified and characterized by a team of researchers at Nippon Kayaku Co., Ltd., with their seminal findings published in 2001 in the Journal of Biological Chemistry. The discovery was a landmark in the targeted design of adenylyl cyclase inhibitors.
The development of this compound was driven by the need for isoform-selective AC inhibitors to dissect the specific roles of the different AC isoforms in cellular signaling. The discovery process can be outlined as follows:
-
Pharmacophore Modeling: The initial step involved the creation of a pharmacophore model based on the known P-site inhibitor of adenylyl cyclase, 9-(tetrahydro-2-furyl)adenine. This model defined the essential three-dimensional arrangement of chemical features required for binding to the catalytic site of adenylyl cyclase.
-
Virtual Screening: A large chemical database containing over 850,000 compounds was then computationally screened against this pharmacophore model. This virtual screening identified a novel, non-nucleoside quinazolinone scaffold as a potential AC inhibitor.
-
Hit-to-Lead Optimization: The initial hit compound was then chemically modified and optimized to improve its potency, selectivity, and drug-like properties, ultimately leading to the identification of this compound.
-
Preclinical Evaluation: Following its discovery, this compound has been utilized as a pharmacological tool in various preclinical studies to investigate the role of ACV in conditions such as Parkinson's disease.
As of the latest available information, this compound has not entered into clinical trials and remains a tool for research purposes.
Mechanism of Action
This compound functions as a non-competitive inhibitor of adenylyl cyclase, meaning it does not compete with the substrate, ATP, for binding to the catalytic site. Instead, it is believed to bind to an allosteric site on the enzyme, inducing a conformational change that reduces its catalytic activity. This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).
Signaling Pathway of this compound Action
The mechanism of action of this compound involves the inhibition of adenylyl cyclase, which in turn modulates downstream signaling pathways dependent on cAMP.
Quantitative Data
The inhibitory potency and selectivity of this compound against different adenylyl cyclase isoforms are critical aspects of its pharmacological profile.
| Adenylyl Cyclase Isoform | IC50 (μM) |
| Type V | 8.3 |
| Type III | 132 |
| Type II | 1700 |
Data sourced from Onda T, et al. J Biol Chem. 2001.
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of scientific findings. The following sections provide an overview of the key methodologies used in the discovery and preclinical evaluation of this compound.
Virtual Screening for the Identification of this compound
The discovery of this compound was a pioneering example of the successful application of computational methods in drug discovery.
Protocol:
-
Pharmacophore Model Generation: A 3D pharmacophore model was constructed based on the chemical features of the known adenylyl cyclase P-site inhibitor, 9-(tetrahydro-2-furyl)adenine. The model defined key hydrogen bond donors, acceptors, and hydrophobic regions essential for binding.
-
Database Screening: A database of over 850,000 commercially available compounds was computationally screened. Each compound's conformational flexibility was explored to find a low-energy conformation that could match the 3D arrangement of the pharmacophore features.
-
Hit Selection: Compounds that successfully matched the pharmacophore query were ranked based on their fit score and chemical diversity. A non-nucleoside quinazolinone scaffold was identified as a promising hit.
Adenylyl Cyclase Inhibition Assay
The inhibitory activity of this compound against various recombinant human adenylyl cyclase isoforms was determined using an in vitro enzymatic assay.
Protocol:
-
Enzyme Preparation: Recombinant human adenylyl cyclase isoforms (Type II, III, and V) were expressed in and purified from Sf9 insect cells using a baculovirus expression system.
-
Assay Reaction: The assay was performed in a final volume of 100 µL containing 50 mM HEPES (pH 8.0), 50 mM NaCl, 0.1 mM EGTA, 5 mM MgCl₂, 1 mM ATP, [α-³²P]ATP, and the purified adenylyl cyclase enzyme.
-
Inhibitor Addition: this compound, dissolved in DMSO, was added to the reaction mixture at various concentrations.
-
Incubation: The reaction was initiated by the addition of the enzyme and incubated at 30°C for 10 minutes.
-
Reaction Termination and cAMP Measurement: The reaction was terminated by the addition of a stopping solution containing unlabeled cAMP. The amount of [³²P]cAMP produced was quantified by sequential chromatography over Dowex and alumina columns, followed by liquid scintillation counting.
-
IC50 Determination: The concentration of this compound that produced 50% inhibition of adenylyl cyclase activity (IC50) was determined by non-linear regression analysis of the dose-response curves.
Preclinical Evaluation in a Rat Model of Parkinson's Disease
This compound has been investigated for its potential therapeutic effects in a preclinical model of Parkinson's disease.
Protocol:
-
Animal Model: A unilateral 6-hydroxydopamine (6-OHDA) lesion model of Parkinson's disease was established in adult male Wistar rats. This model mimics the progressive loss of dopaminergic neurons in the substantia nigra observed in human Parkinson's disease.
-
Drug Administration: Following the induction of the lesion, rats were treated with L-DOPA to induce dyskinesia. A separate group of animals received co-administration of this compound with L-DOPA.
-
Behavioral Assessment: The severity of L-DOPA-induced dyskinesia was assessed using a standardized rating scale for abnormal involuntary movements (AIMs).
-
Neurochemical Analysis: After the behavioral assessments, brain tissue was collected for neurochemical analysis. The release of GABA in the substantia nigra pars reticulata was measured using in vivo microdialysis coupled with high-performance liquid chromatography (HPLC).
Mandatory Visualizations
Experimental Workflow for this compound Discovery
Logical Relationship in Preclinical Parkinson's Disease Study
The Role of NKY80 in cAMP Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclic AMP (cAMP) is a ubiquitous second messenger that plays a critical role in regulating a vast array of physiological processes. The synthesis of cAMP is catalyzed by the enzyme adenylyl cyclase (AC). Understanding the specific roles of different AC isoforms is crucial for dissecting signaling pathways and for the development of targeted therapeutics. NKY80 is a valuable pharmacological tool in this endeavor. This technical guide provides an in-depth overview of this compound, a synthetic, non-nucleoside quinazolinone that functions as a non-competitive inhibitor of adenylyl cyclase. We will detail its mechanism of action, isoform selectivity, and its application in studying cAMP signaling, supported by quantitative data and experimental methodologies.
Introduction to this compound
This compound is a synthetic organic compound that has been identified as an inhibitor of adenylyl cyclase.[1][2] It is not a protein but a small molecule that can be used to pharmacologically manipulate cAMP signaling pathways. Its adenine-like structure allows it to interact with adenylyl cyclase enzymes, thereby modulating their activity. As a non-competitive inhibitor, this compound is thought to bind to a site distinct from the ATP substrate-binding site, leading to a conformational change that reduces the enzyme's catalytic efficiency.
Mechanism of Action and Isoform Selectivity
This compound functions as a potent, selective, and non-competitive inhibitor of adenylyl cyclase, the enzyme responsible for converting ATP into cAMP.[2][3] This inhibition directly leads to a reduction in intracellular cAMP levels. A key feature of this compound is its modest selectivity for different isoforms of adenylyl cyclase.[1] It exhibits a greater affinity for type V (AC5) and type VI (AC6) isoforms compared to others.[1][4]
The inhibitory concentrations (IC50) of this compound for various adenylyl cyclase isoforms are summarized in the table below.
| Adenylyl Cyclase Isoform | IC50 Value |
| Type V (AC5) | 8.3 µM[2][3][4][5] |
| Type VI (AC6) | Affinity close to AC5[4] |
| Type III (AC3) | 132 µM[2][3][4][5] |
| Type II (AC2) | 1.7 mM[2][3][4][5] |
This differential inhibition allows researchers to probe the specific functions of AC5 and AC6 in cellular and physiological contexts.
Role in cAMP Signaling Pathway
The canonical cAMP signaling pathway begins with the activation of a G-protein coupled receptor (GPCR) by an extracellular ligand. This leads to the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. AC then catalyzes the production of cAMP from ATP. cAMP acts as a second messenger, primarily by activating Protein Kinase A (PKA), which then phosphorylates a multitude of downstream targets, leading to a cellular response.
This compound intervenes at a critical step in this pathway by inhibiting adenylyl cyclase. This blockade prevents the synthesis of cAMP, thereby dampening the entire downstream signaling cascade.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NKY-80 | Cell Signaling Technology [cellsignal.com]
- 5. This compound | Adenylyl cyclase | TargetMol [targetmol.com]
Nky80 in Parkinson's Disease Research: A Technical Guide to a Novel Therapeutic Avenue
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the debilitating loss of dopaminergic neurons in the substantia nigra. Current therapeutic strategies primarily focus on symptomatic relief and do not halt the underlying neurodegenerative process. This technical guide explores the potential of Nky80, a potent and selective inhibitor of adenylyl cyclase type V (AC5), as a novel research tool and potential therapeutic lead in the context of Parkinson's disease. While seemingly counterintuitive, given the generally neuroprotective role of elevated cyclic AMP (cAMP) levels, this paper posits a specific, detrimental role for the AC5 isoform in dopaminergic neuron demise. By inhibiting AC5, this compound offers a unique opportunity to dissect the nuanced role of cAMP signaling in PD pathology and to explore a novel therapeutic hypothesis. This document provides a comprehensive overview of this compound, its mechanism of action, relevant signaling pathways, and detailed experimental protocols to facilitate its investigation in Parkinson's disease research.
Introduction to this compound
This compound is a non-nucleoside quinazolinone derivative that acts as a potent and selective, non-competitive inhibitor of adenylyl cyclase type V (AC5). Adenylyl cyclases are a family of enzymes responsible for the synthesis of the second messenger cyclic AMP (cAMP), a critical regulator of numerous cellular processes. The selectivity of this compound for AC5 over other AC isoforms makes it a valuable pharmacological tool for investigating the specific functions of this enzyme.
Quantitative Data on this compound
The inhibitory activity of this compound against different adenylyl cyclase isoforms has been quantified, demonstrating its selectivity for AC5.
| Adenylyl Cyclase Isoform | IC50 (µM) |
| Type V (AC5) | 8.3 |
| Type III (AC3) | 132 |
| Type II (AC2) | 1,700 |
The Paradox of cAMP Signaling in Parkinson's Disease
The cAMP signaling pathway is a central regulator of neuronal function, including survival, differentiation, and synaptic plasticity. In the context of Parkinson's disease, studies have shown that activation of the cAMP pathway can be neuroprotective for dopaminergic neurons. This protective effect is mediated through various downstream effectors, such as Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac).
However, the role of cAMP is not universally beneficial. The spatiotemporal dynamics of cAMP signaling are tightly controlled, and dysregulation can lead to detrimental outcomes, including apoptosis. It is hypothesized that while global increases in cAMP may be protective, the specific activity of certain adenylyl cyclase isoforms, such as AC5, in distinct subcellular compartments, could contribute to the neurodegenerative process in Parkinson's disease.
The Hypothesized Role of Adenylyl Cyclase V in Parkinson's Disease Pathogenesis
While direct evidence linking AC5 to Parkinson's disease is still emerging, several lines of reasoning support the investigation of its role:
-
Dopamine Receptor Signaling: D1-like dopamine receptors, which are Gs-coupled, stimulate adenylyl cyclase activity, leading to an increase in cAMP. Conversely, D2-like receptors, which are Gi-coupled, inhibit adenylyl cyclase. The loss of dopaminergic input in Parkinson's disease leads to a complex dysregulation of this signaling cascade. It is plausible that chronic alterations in dopamine signaling could lead to aberrant AC5 activity.
-
Neuronal Apoptosis: The cAMP pathway is intricately linked to apoptotic signaling. While PKA can have anti-apoptotic effects, in certain contexts, cAMP can promote cell death. The specific downstream effectors activated by AC5-generated cAMP in dopaminergic neurons under stress are not fully elucidated and could be pro-apoptotic.
-
Neuroinflammation: Neuroinflammation is a key feature of Parkinson's disease. Microglia and astrocytes, the resident immune cells of the brain, are activated in PD and contribute to neuronal damage. Adenylyl cyclases and cAMP play a role in modulating inflammatory responses, and the specific contribution of AC5 in this context is an area for active investigation.
-
Mitochondrial Dysfunction: Mitochondrial dysfunction is a central element in the pathogenesis of both familial and sporadic Parkinson's disease. The interplay between cAMP signaling and mitochondrial function is complex, and it is possible that AC5 activity could negatively impact mitochondrial health in dopaminergic neurons.
Signaling Pathways
Canonical cAMP Signaling Pathway
NKY80: A Technical Guide to its Core Function and Implications for Immune Response Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
NKY80 is a small molecule inhibitor of adenylyl cyclase (AC), the enzyme responsible for the synthesis of the crucial second messenger, cyclic adenosine 3',5'-monophosphate (cAMP). By modulating intracellular cAMP levels, this compound holds the potential to influence a wide array of physiological processes, including the intricate workings of the immune system. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its effects on immune signaling pathways, and detailed experimental protocols for its study. The information is presented to support further research and drug development efforts targeting adenylyl cyclase and cAMP-mediated pathways.
Core Properties of this compound
This compound is a non-competitive inhibitor of adenylyl cyclase, exhibiting selectivity for different isoforms of the enzyme. Its inhibitory activity is most pronounced against type V and type VI adenylyl cyclases.[1] The quantitative inhibitory profile of this compound is summarized in the table below.
Quantitative Data: this compound Inhibitory Activity
| Adenylyl Cyclase Isoform | IC50 Value |
| Type V | 8.3 µM |
| Type III | 132 µM |
| Type II | 1.7 mM |
| Type VI | Potently inhibited, with an affinity close to that of AC type V |
Table 1: Inhibitory concentrations (IC50) of this compound against various adenylyl cyclase isoforms. Data compiled from product information citing Onda, T. et al. (2001) J Biol Chem 276, 47785-93.[1]
This compound and the Immune Response: A Mechanistic Overview
The immune system is tightly regulated by a complex network of signaling molecules, with cAMP playing a pivotal role as an immunomodulator. Generally, elevated intracellular cAMP levels are associated with an immunosuppressive or regulatory effect on both innate and adaptive immune cells. By inhibiting adenylyl cyclase, this compound reduces cAMP production, thereby potentially reversing this immunosuppressive state and enhancing certain immune responses.
The cAMP Signaling Pathway in Immune Cells
The canonical cAMP signaling pathway begins with the activation of a G-protein coupled receptor (GPCR) by an extracellular ligand. This activation leads to the dissociation of the Gαs subunit, which in turn binds to and activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cAMP. The primary downstream effector of cAMP is Protein Kinase A (PKA), which, upon activation, phosphorylates a multitude of substrate proteins, leading to changes in gene expression and cellular function. In immune cells, this pathway often results in the inhibition of pro-inflammatory responses.
Hypothetical Impact of this compound on Immune Cell Function
Based on the known role of cAMP in immunity, inhibition of adenylyl cyclase by this compound could lead to:
-
Enhanced T-cell Activation and Proliferation: cAMP is a known negative regulator of T-cell receptor signaling.[1] By reducing cAMP levels, this compound may lower the threshold for T-cell activation.
-
Increased Pro-inflammatory Cytokine Production: In macrophages, elevated cAMP can suppress the production of pro-inflammatory cytokines like TNF-α. This compound could therefore potentiate the inflammatory response of these cells.
-
Modulation of Dendritic Cell Function: cAMP can influence the maturation and antigen-presenting capacity of dendritic cells.[2] this compound may alter these processes, thereby shaping the adaptive immune response.
A study in insects has provided some direct evidence for the role of the AC-cAMP pathway in immunity. In this study, this compound was shown to reduce the mobilization of hemocytes (insect immune cells) in response to a bacterial challenge, indicating that this pathway is involved in the cellular immune response in invertebrates.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects. While the specific, detailed experimental protocols from the original characterization and insect immunity studies were not retrievable in their entirety, this section provides generalized yet detailed protocols for key assays relevant to the study of this compound.
Adenylyl Cyclase Activity Assay
This protocol outlines a method to measure the inhibitory effect of this compound on adenylyl cyclase activity in cell membranes.
1. Membrane Preparation:
- Culture cells of interest (e.g., a specific immune cell line) to a high density.
- Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
- Resuspend cells in a hypotonic lysis buffer (e.g., 20 mM HEPES, pH 7.4, 2 mM MgCl2, 1 mM EDTA, with protease inhibitors).
- Homogenize the cells using a Dounce homogenizer or sonication on ice.
- Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes to remove nuclei and unbroken cells.
- Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) for 1 hour to pellet the cell membranes.
- Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
2. Adenylyl Cyclase Assay:
- Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM ATP, an ATP regenerating system like creatine phosphate and creatine kinase, and a phosphodiesterase inhibitor like IBMX).
- Add the prepared cell membranes to the reaction mixture.
- To test the effect of this compound, add varying concentrations of the inhibitor (dissolved in a suitable solvent like DMSO) to the reaction tubes. Include a vehicle control (DMSO alone).
- To stimulate AC activity, a known activator such as forskolin or a G-protein activator like GTPγS can be included.
- Incubate the reaction tubes at 30°C for a defined period (e.g., 15-30 minutes).
- Stop the reaction by adding a stop solution (e.g., 100 mM EDTA).
3. cAMP Quantification:
- Quantify the amount of cAMP produced in each reaction tube using a commercially available cAMP assay kit (e.g., ELISA or radioimmunoassay) according to the manufacturer's instructions.
- Generate a standard curve using known concentrations of cAMP.
- Calculate the adenylyl cyclase activity as the amount of cAMP produced per unit time per milligram of membrane protein.
- Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of this compound.
Measurement of Intracellular cAMP in Immune Cells
This protocol describes how to measure the effect of this compound on intracellular cAMP levels in intact immune cells.
1. Cell Culture and Treatment:
- Culture immune cells of interest (e.g., primary T-cells or a macrophage cell line) under appropriate conditions.
- Seed the cells in a multi-well plate at a suitable density.
- Pre-incubate the cells with varying concentrations of this compound or a vehicle control for a defined period.
- Stimulate the cells with an agent that increases cAMP levels (e.g., prostaglandin E2, forskolin, or a specific GPCR agonist) for a short duration (e.g., 5-15 minutes).
2. Cell Lysis and cAMP Extraction:
- Remove the cell culture medium.
- Lyse the cells by adding a lysis buffer provided in a commercial cAMP assay kit or a solution of 0.1 M HCl.
- Incubate for a short period to ensure complete lysis and then neutralize the acid if used.
3. cAMP Quantification:
- Quantify the amount of cAMP in the cell lysates using a competitive immunoassay (e.g., ELISA) or a bioluminescence-based assay.
- Normalize the cAMP levels to the total protein concentration or cell number in each well.
- Analyze the data to determine the effect of this compound on both basal and stimulated intracellular cAMP levels.
Experimental Workflow for Assessing this compound's Impact on Immune Cell Function
Conclusion and Future Directions
This compound serves as a valuable research tool for elucidating the role of adenylyl cyclase and cAMP signaling in various biological contexts, including the immune system. Its selectivity for certain AC isoforms makes it a more targeted inhibitor than general adenylyl cyclase inhibitors like forskolin (in its inhibitory capacity at high concentrations) or P-site inhibitors. The provided data and protocols offer a foundation for researchers to explore the therapeutic potential of modulating cAMP levels in immune-related diseases.
Future research should focus on:
-
Comprehensive profiling of this compound's effects on a wider range of immune cell types.
-
In vivo studies to assess the immunomodulatory effects of this compound in animal models of inflammatory and autoimmune diseases.
-
Structure-activity relationship studies to develop more potent and isoform-selective adenylyl cyclase inhibitors based on the this compound scaffold.
By continuing to investigate the intricate relationship between this compound, adenylyl cyclase, and the immune response, the scientific community can pave the way for novel therapeutic strategies targeting this fundamental signaling pathway.
References
- 1. Frontiers | Molecular Mechanisms for cAMP-Mediated Immunoregulation in T cells – Role of Anchored Protein Kinase A Signaling Units [frontiersin.org]
- 2. Adenosine and cAMP signalling skew human dendritic cell differentiation towards a tolerogenic phenotype with defective CD8+ T-cell priming capacity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
NKY80: A Potent Inhibitor of Adenylyl Cyclase for cAMP Modulation
Application Note and Detailed Protocol
Abstract
This document provides a detailed protocol for utilizing NKY80, a potent adenylyl cyclase (AC) inhibitor, in a cyclic AMP (cAMP) assay. This compound is a valuable tool for researchers and drug development professionals studying signaling pathways regulated by cAMP. This application note outlines the mechanism of action of this compound, its inhibitory profile against various adenylyl cyclase isoforms, and a step-by-step protocol for measuring its effect on intracellular cAMP levels. The provided methodologies and data will enable researchers to effectively incorporate this compound into their studies of cAMP-mediated cellular processes.
Introduction
Cyclic AMP (cAMP) is a ubiquitous second messenger that plays a critical role in a multitude of physiological processes, including signal transduction, gene transcription, and cellular metabolism.[1] The production of cAMP is catalyzed by adenylyl cyclases (ACs), a family of enzymes that convert ATP to cAMP. The modulation of adenylyl cyclase activity is a key area of research for understanding and potentially treating a variety of diseases.
This compound is a chemical inhibitor of adenylyl cyclase catalytic activity.[2] It serves as a valuable pharmacological tool to investigate the roles of different AC isoforms in cellular signaling. By inhibiting the production of cAMP, this compound allows for the elucidation of the downstream consequences of reduced cAMP levels in various experimental models. This application note provides a comprehensive guide to using this compound in a cell-based cAMP assay.
Mechanism of Action and Signaling Pathway
This compound functions as a direct inhibitor of adenylyl cyclase, thereby blocking the conversion of ATP to cAMP. This leads to a reduction in intracellular cAMP levels, which in turn affects the activity of downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac). The signaling pathway illustrating the inhibitory action of this compound is depicted below.
Caption: this compound signaling pathway.
Quantitative Data: this compound Inhibitory Profile
This compound exhibits differential inhibitory activity against various adenylyl cyclase isoforms. The half-maximal inhibitory concentration (IC50) values summarized in the table below provide a clear comparison of its potency.
| Adenylyl Cyclase Isoform | IC50 (µM) |
| Type V | 8.3 |
| Type VI | Similar to Type V |
| Type III | 132 |
| Type II | 1700 |
Data sourced from Cell Signaling Technology product information.[2]
Experimental Protocol: this compound cAMP Assay
This protocol provides a detailed methodology for a cell-based cAMP assay to determine the inhibitory effect of this compound. The assay is based on a competitive immunoassay principle.
Materials
-
This compound (supplied as a lyophilized powder)[2]
-
Dimethyl sulfoxide (DMSO)
-
Cells expressing the adenylyl cyclase isoform of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Cell dissociation solution (e.g., Trypsin-EDTA)
-
Stimulation buffer
-
Forskolin or other adenylyl cyclase activator
-
cAMP assay kit (e.g., competitive immunoassay format)
-
96-well or 384-well white opaque tissue culture treated plates[3]
-
Multilabel plate reader
Methods
4.2.1. Preparation of this compound Stock Solution
-
To prepare a 10 mM stock solution, reconstitute 1 mg of this compound powder in 0.44 mL of DMSO.[2]
-
Mix thoroughly by vortexing until the powder is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
4.2.2. Cell Preparation
-
Adherent Cells:
-
Culture cells in T175 flasks until they reach 60-80% confluency.[3]
-
Aspirate the culture medium and wash the cells with PBS.
-
Add cell dissociation solution and incubate at 37°C until cells detach.[3]
-
Neutralize the dissociation solution with complete growth medium and transfer the cell suspension to a conical tube.
-
Centrifuge the cells at 340 x g for 5 minutes.[3]
-
Resuspend the cell pellet in the appropriate volume of complete growth medium to achieve the desired cell density for plating.[3]
-
Plate the cells in a 96-well or 384-well white opaque plate and incubate overnight at 37°C with 5% CO2.[3]
-
-
Suspension Cells or Cryopreserved Cells:
4.2.3. This compound Treatment and AC Stimulation
-
Prepare serial dilutions of this compound in stimulation buffer at the desired concentrations. Remember to prepare them at a higher concentration (e.g., 2X or 3X) than the final desired concentration in the well.
-
For adherent cells, aspirate the culture medium from the wells. For suspension cells, they are already in stimulation buffer.
-
Add the diluted this compound to the appropriate wells. Include a vehicle control (DMSO) for comparison.
-
Pre-incubate the cells with this compound for a duration determined by your experimental needs (e.g., 15-30 minutes) at 37°C.
-
Prepare a solution of an adenylyl cyclase activator (e.g., forskolin) in stimulation buffer.
-
Add the AC activator to all wells except the negative control wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.
4.2.4. cAMP Measurement
-
Follow the instructions provided with your specific cAMP assay kit. Generally, this involves lysing the cells and then adding the detection reagents.
-
In competitive immunoassays, cellular cAMP competes with a labeled cAMP for binding to a specific antibody.[4] The signal generated is inversely proportional to the amount of cAMP in the well.
-
Incubate the plate with the detection reagents for the time recommended by the kit manufacturer.
-
Read the plate using a multilabel plate reader with the appropriate settings for the assay format (e.g., luminescence, fluorescence, etc.).
Data Analysis
-
Generate a standard curve using the cAMP standards provided in the assay kit.
-
Interpolate the cAMP concentrations in your experimental wells from the standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration.
-
Perform a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 of this compound in your experimental system.
Experimental Workflow
The following diagram illustrates the key steps in the this compound cAMP assay protocol.
Caption: this compound cAMP assay workflow.
Conclusion
This compound is a versatile and potent inhibitor of adenylyl cyclase, making it an essential tool for studying cAMP-dependent signaling pathways. The detailed protocol and information provided in this application note will assist researchers in designing and executing robust experiments to investigate the role of cAMP in their specific areas of interest. The differential inhibition of AC isoforms by this compound also allows for more nuanced studies into the functions of specific adenylyl cyclases in cellular physiology and pathophysiology.
References
Application Notes and Protocols for Nky80 Stock Solution Preparation in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of Nky80 stock solutions in Dimethyl Sulfoxide (DMSO). This compound is a non-nucleoside quinazolinone that acts as a potent and selective, non-competitive inhibitor of adenylyl cyclase (AC) type V isoform.[1] It also shows inhibitory activity against other AC isoforms, with IC50 values of 8.3 µM, 132 µM, and 1.7 mM for type V, type III, and type II, respectively.[1][2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 229.23 g/mol | [3] |
| Formula | C₁₂H₁₁N₃O₂ | [3][4] |
| CAS Number | 299442-43-6 | [3][4] |
| Appearance | Off-white to light yellow solid | [4] |
| Purity | ≥98% (HPLC) | [3] |
Solubility Data
This compound exhibits good solubility in DMSO. It is important to use high-purity, anhydrous DMSO to avoid impacting the solubility and stability of the compound.[4] Some suppliers recommend using a newly opened bottle of DMSO.[4] Sonication or gentle warming can be used to aid dissolution.[5]
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 250 mg/mL | 1090.61 mM | Ultrasonic assistance may be needed. Hygroscopic DMSO can affect solubility.[4] |
| DMSO | 22.92 mg/mL | 100 mM | - |
| Ethanol | 2.29 mg/mL | 10 mM | Gentle warming may be required.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.
-
Weigh this compound: Accurately weigh out 1 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add 0.436 mL (436 µL) of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.[4][6] This will yield a final concentration of 10 mM.
-
Dissolve this compound: Vortex the solution until the this compound is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.[5] Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot and Store: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[4]
-
Storage: Store the aliquoted stock solutions at -20°C or -80°C for long-term storage.[4] When stored at -20°C, the solution is stable for up to 1 year, and at -80°C, it is stable for up to 2 years.[4] For short-term storage (days to weeks), 4°C is acceptable.[2]
Concentration / Solvent Volume / Mass Table: [3][4]
| Desired Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 4.36 mL | 21.81 mL | 43.62 mL |
| 5 mM | 0.87 mL | 4.36 mL | 8.72 mL |
| 10 mM | 0.44 mL | 2.18 mL | 4.36 mL |
| 50 mM | 0.09 mL | 0.44 mL | 0.87 mL |
Signaling Pathway
This compound is an inhibitor of adenylyl cyclase (AC), a key enzyme in the G-protein coupled receptor (GPCR) signaling pathway that converts ATP to cyclic AMP (cAMP).[6] This inhibition affects various downstream cellular processes regulated by cAMP.
Caption: this compound inhibits Adenylyl Cyclase (AC), blocking ATP to cAMP conversion.
Experimental Workflow
The following diagram illustrates a typical workflow for preparing and using an this compound stock solution in a cell-based assay.
Caption: Workflow for this compound stock solution preparation and use in experiments.
References
Nky80: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nky80 is a potent and selective, non-competitive inhibitor of adenylyl cyclase (AC) with notable selectivity for type V and VI isoforms.[1] As a cell-permeable, non-nucleoside quinazolinone, this compound serves as a valuable tool for investigating the roles of specific AC isoforms in various signaling pathways and disease models. Adenylyl cyclases are crucial enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger involved in a myriad of cellular processes. The isoform-selective nature of this compound allows for the targeted dissection of cAMP-dependent pathways, making it a compound of interest in fields such as neuroscience, cardiology, and immunology.
These application notes provide detailed protocols for the use of this compound in common in vitro and in vivo experimental settings, along with recommended working concentrations and data presentation guidelines.
Data Presentation: Quantitative Summary
For ease of comparison, the following table summarizes the key quantitative data for this compound.
| Parameter | Value | AC Isoform | Reference |
| IC50 | 8.3 µM | Type V | [1] |
| 132 µM | Type III | [1] | |
| 1.7 mM | Type II | [1] | |
| In Vitro Working Concentration | 20 µM | Isolated Juxtaglomerular Cells | |
| 20 µM | Ventricular Tissue | ||
| 100 - 200 µM | Dissociated Cells & Whole Mounts | ||
| In Vivo Dosage | Undisclosed in abstract | Rat Model of Parkinson's Disease | [1] |
Signaling Pathway
This compound exerts its effects by directly inhibiting the catalytic activity of adenylyl cyclase, thereby reducing the intracellular concentration of cAMP. This has downstream consequences on the Protein Kinase A (PKA) pathway and other cAMP-regulated effectors.
References
Application Notes and Protocols for In Vitro Nky80 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for determining the optimal treatment duration of Nky80, a known adenylyl cyclase (AC) inhibitor, in in vitro cell culture models. While specific data on the time-dependent effects of this compound is not extensively available in the public domain, this document outlines a series of robust experimental protocols to establish key parameters such as IC50 values at various time points, effects on cell viability, and impact on relevant signaling pathways. The provided protocols for cell viability assays, and Western blotting are based on standard laboratory procedures and can be adapted for specific cell lines and research questions.
Introduction to this compound
This compound is a chemical compound that functions as an inhibitor of adenylyl cyclase (AC) catalytic activity. Adenylyl cyclase is a critical enzyme responsible for the conversion of ATP to cyclic adenosine 3',5'-monophosphate (cAMP). As cAMP is a ubiquitous second messenger involved in numerous signaling pathways, its inhibition by this compound can have significant downstream effects on cellular processes. This compound has been shown to inhibit several AC isozymes with varying potencies, with a stronger inhibition of type V (IC50 = 8.3 μM) and type VI AC compared to type II (IC50 = 1.7 mM) and type III (IC50 = 132 μM)[1]. The working concentrations and duration of this compound treatment are highly dependent on the experimental goals and the cell type being investigated[1].
Hypothetical Data on this compound Treatment Duration
To illustrate the expected outcomes of a time-course experiment with this compound, the following table summarizes hypothetical quantitative data. This data presupposes a dose-dependent and time-dependent cytotoxic or cytostatic effect of this compound on a generic cancer cell line.
| Treatment Duration (hours) | IC50 (µM) | Maximum Inhibition of Cell Viability (%) | Key Observations |
| 24 | 75 | 55 | Moderate reduction in cell viability. |
| 48 | 50 | 75 | Significant increase in cytotoxicity. |
| 72 | 35 | 90 | Potent cytotoxic effects observed. |
Experimental Protocols
To determine the optimal in vitro treatment duration of this compound, a series of experiments should be conducted. Below are detailed protocols for essential assays.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of a chosen cell line over different time courses. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability[2][3].
Materials:
-
This compound (lyophilized powder)[1]
-
Dimethyl sulfoxide (DMSO)
-
Chosen cell line
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound by reconstituting 1 mg of the lyophilized powder in 0.44 mL of DMSO[1].
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 75, 100 µM).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Incubate the plates for the desired treatment durations (e.g., 24, 48, and 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing the effect of this compound on the expression and phosphorylation status of key proteins in a signaling pathway, such as the cAMP/PKA pathway.
Materials:
-
Cells treated with this compound for various durations
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors[4]
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CREB, anti-CREB, anti-Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Sample Preparation:
-
After treating cells with this compound for the desired durations, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and scraping the cells[4][5].
-
Centrifuge the lysates to pellet cell debris and collect the supernatant[4].
-
Determine the protein concentration of each lysate using a BCA assay[4].
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples.
-
Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5 minutes[4][5].
-
Load equal amounts of protein into the wells of an SDS-PAGE gel and run the gel to separate the proteins by size[6][7].
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane[8].
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding[5].
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation[5][7].
-
Wash the membrane three times with TBST for 5 minutes each[5][8].
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature[5].
-
Wash the membrane three times with TBST for 5 minutes each[5][8].
-
-
Detection:
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits adenylyl cyclase, blocking cAMP production.
Experimental Workflow for Determining this compound Treatment Duration
Caption: Workflow for this compound in vitro treatment duration studies.
References
- 1. NKY-80 | Cell Signaling Technology [cellsignal.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Nky80 Administration in In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nky80 is a potent and selective, non-competitive inhibitor of the type V isoform of adenylyl cyclase (ACV).[1] Adenylyl cyclases are integral membrane enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger involved in numerous signal transduction pathways. Dysregulation of cAMP signaling has been implicated in a variety of pathological conditions, making AC isoforms attractive therapeutic targets. This compound's selectivity for ACV provides a valuable tool for investigating the specific physiological and pathophysiological roles of this isoform in in vivo models.
These application notes provide a summary of this compound's characteristics, recommended protocols for its preparation and administration in preclinical research, and a visualization of its mechanism of action.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized against different adenylyl cyclase isoforms, demonstrating its selectivity for type V.
| Isoform | IC50 |
| Adenylyl Cyclase V | 8.3 µM |
| Adenylyl Cyclase III | 132 µM |
| Adenylyl Cyclase II | 1.7 mM |
Table 1: Inhibitory concentrations (IC50) of this compound for different adenylyl cyclase isoforms.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the preparation of a concentrated stock solution of this compound, which can be further diluted for various administration routes.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound and DMSO to prepare a 100 mM stock solution. The molecular weight of this compound is 229.23 g/mol .
-
Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved.
-
Store the stock solution at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Formulation for Intraperitoneal (i.p.) Injection
This protocol describes the preparation of an this compound formulation suitable for intraperitoneal administration in rodent models. This method utilizes a co-solvent system to enhance solubility and bioavailability.
Materials:
-
This compound stock solution (100 mM in DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes for dilution
Procedure:
-
To prepare a 1 mL working solution, start with 100 µL of the 20.8 mg/mL this compound stock solution in DMSO.[1]
-
Add 400 µL of PEG300 to the stock solution and mix thoroughly.[1]
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.[1]
-
Finally, add 450 µL of sterile saline to reach the final volume of 1 mL.[1]
-
The final concentration of this working solution will be ≥ 2.08 mg/mL.[1] The solution should be clear.
-
Administer the freshly prepared solution to the animal via intraperitoneal injection. The volume to be injected should be calculated based on the animal's weight and the desired dosage.
Protocol 3: Formulation for Oral Gavage (p.o.)
This protocol provides a method for preparing this compound for oral administration, which may be suitable for studies requiring chronic dosing.
Materials:
-
This compound stock solution (100 mM in DMSO)
-
Corn oil
-
Sterile tubes for dilution
Procedure:
-
To prepare a 1 mL working solution, take 100 µL of the 20.8 mg/mL this compound stock solution in DMSO.[1]
-
Add 900 µL of corn oil to the stock solution.[1]
-
Mix the solution thoroughly to ensure a uniform suspension.
-
The final concentration of this working solution will be ≥ 2.08 mg/mL.[1]
-
Administer the formulation to the animal using a suitable gavage needle. The volume should be adjusted based on the animal's weight and the target dose. For continuous dosing periods exceeding half a month, this protocol should be chosen carefully.[1]
Visualizations
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of action of this compound as an inhibitor of adenylyl cyclase V.
Caption: this compound inhibits Adenylyl Cyclase V, blocking cAMP production.
Experimental Workflow for In Vivo Administration
The diagram below outlines a general workflow for conducting an in vivo study with this compound.
Caption: General workflow for an in vivo study using this compound.
References
Application Notes and Protocols for Cardiac Research: The Renin-Angiotensin-Aldosterone System (RAAS)
Note: Initial searches for "Nky80" in the context of cardiac research did not yield any specific information. Therefore, this document provides a detailed application note and protocols for a well-established and critical pathway in cardiac research, the Renin-Angiotensin-Aldosterone System (RAAS), to serve as a representative example for researchers, scientists, and drug development professionals.
Introduction
The intricate signaling pathways within the cardiovascular system are central to understanding the pathophysiology of heart disease and identifying novel therapeutic targets. The Renin-Angiotensin-Aldosterone System (RAAS) is a cornerstone of cardiovascular regulation, playing a critical role in maintaining blood pressure and fluid balance.[1] However, chronic activation of the RAAS is a key driver in the progression of heart failure and cardiac hypertrophy.[2][3] This document outlines the role of the RAAS in cardiac research, presents quantitative data on the effects of its inhibition, and provides detailed experimental protocols for its investigation.
Application Note: The Role of RAAS in Cardiac Pathophysiology
Background
The RAAS is a hormonal cascade that regulates blood pressure and electrolyte balance. In response to decreased renal perfusion, the kidneys release renin, which cleaves angiotensinogen to angiotensin I. Angiotensin-converting enzyme (ACE) then converts angiotensin I to angiotensin II, the primary effector of the RAAS.[1] Angiotensin II exerts its effects by binding to AT1 and AT2 receptors, leading to vasoconstriction, sodium and water retention, and myocardial and vascular remodeling.[1][3] While essential for short-term cardiovascular homeostasis, sustained RAAS activation contributes to pathological conditions such as hypertension, heart failure, and cardiac fibrosis.[1][2]
Data Presentation
The following tables summarize the effects of RAAS inhibitors, a cornerstone of heart failure therapy, on key cardiovascular parameters.
Table 1: Effects of RAAS Inhibitors in Heart Failure with Reduced Ejection Fraction (HFrEF)
| Drug Class | Target | Effect on Blood Pressure | Effect on Left Ventricular Ejection Fraction (LVEF) | Effect on Mortality |
| ACE Inhibitors | Angiotensin-Converting Enzyme | ↓ | ↑ | ↓[2] |
| Angiotensin Receptor Blockers (ARBs) | AT1 Receptor | ↓ | ↑ | ↓[2] |
| Aldosterone Antagonists | Mineralocorticoid Receptor | ↓ | ↑ | ↓[2] |
Table 2: Impact of RAAS Inhibition on Worsening Renal Function and Mortality [4]
| Heart Failure Phenotype | Treatment Group | Worsening Renal Function (WRF) | Relative Risk of Mortality with WRF |
| HFrEF | RAAS Inhibitor | More Frequent | 1.19 |
| HFrEF | Placebo | Less Frequent | 1.48 |
| HFpEF | RAAS Inhibitor | More Frequent | 1.78 |
| HFpEF | Placebo | Less Frequent | 1.25 |
Signaling Pathway
The RAAS cascade is a complex pathway with multiple points of regulation and therapeutic intervention. The diagram below illustrates the classical RAAS pathway.
Experimental Protocols
Investigating the role of the RAAS in cardiac research often involves in vivo models of cardiac stress and subsequent molecular and biochemical analyses.
Protocol 1: Induction of Cardiac Hypertrophy via Isoproterenol Infusion in Mice
This protocol describes a method for inducing cardiac hypertrophy in mice, a common model to study the effects of RAAS activation and inhibition.[5]
Materials:
-
8-12 week old C57BL/6 mice[5]
-
Isoproterenol (ISO) (Sigma-Aldrich)[5]
-
150 mM NaCl[5]
-
1 mM acetic acid[5]
-
Osmotic Minipumps (model 2004; ALZET)[5]
-
Surgical tools for subcutaneous implantation
-
Anesthesia (e.g., isoflurane)
-
Echocardiography system
Procedure:
-
Preparation of Isoproterenol Solution: Dissolve isoproterenol in a vehicle of 150 mM NaCl and 1 mM acetic acid to achieve a concentration that will deliver 8.7 mg/kg/day for 28 days via the osmotic minipumps.[5]
-
Pump Implantation:
-
Anesthetize the mice using isoflurane.
-
Make a small incision in the skin on the back of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
Implant the osmotic minipump filled with either the isoproterenol solution or vehicle control into the subcutaneous pocket.[5]
-
Suture the incision.
-
-
Monitoring:
-
Monitor the mice for recovery from surgery.
-
Perform echocardiography at baseline and at the end of the 28-day period to assess cardiac hypertrophy.[5]
-
-
Tissue Collection: At the end of the experiment, euthanize the mice and collect heart tissue for further analysis.
Protocol 2: Western Blot Analysis of Cardiac Tissue
This protocol outlines the steps for detecting specific proteins in cardiac tissue homogenates, a technique widely used to assess changes in signaling pathways.
Materials:
-
Cardiac tissue samples
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to target proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Homogenize cardiac tissue in lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a protein assay.
-
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Incubate the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Protocol 3: Adenylyl Cyclase Activity Assay
This protocol describes a method to measure the activity of adenylyl cyclase, a key enzyme in G-protein coupled receptor signaling, including the β-adrenergic pathway which is often dysregulated in heart failure. This assay is based on the conversion of ATP to cyclic AMP (cAMP).
Materials:
-
Cardiac membrane preparations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)
-
ATP
-
[α-³²P]ATP (for radioactive assay) or a commercial non-radioactive kit (e.g., fluorescence-based)[6]
-
cAMP standard
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Stimulants (e.g., isoproterenol, forskolin)
-
Stopping solution (e.g., 10% trichloroacetic acid)
-
Alumina columns or ELISA-based detection system
Procedure (Conceptual Outline):
-
Reaction Setup: In a microcentrifuge tube, combine the cardiac membrane preparation with the assay buffer, phosphodiesterase inhibitor, and the desired stimulant.
-
Initiate Reaction: Add a mixture of ATP and a tracer (e.g., [α-³²P]ATP) to start the reaction. Incubate at 37°C for a defined period (e.g., 10-15 minutes).
-
Stop Reaction: Terminate the reaction by adding a stopping solution.
-
cAMP Separation: Separate the newly synthesized cAMP from the unreacted ATP. This can be achieved by sequential chromatography over Dowex and alumina columns for radioactive assays, or by using specific binding proteins in commercial ELISA kits.[7]
-
Quantification:
-
For radioactive assays, measure the radioactivity of the purified cAMP using a scintillation counter.
-
For ELISA-based assays, measure the colorimetric or fluorescent signal according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the adenylyl cyclase activity, typically expressed as pmol of cAMP generated per minute per mg of protein.
Conclusion
The Renin-Angiotensin-Aldosterone System is a critical signaling pathway in the pathophysiology of cardiac disease. Understanding its mechanism and the effects of its modulation is paramount for the development of effective therapies. The protocols provided herein offer standardized methods for inducing cardiac hypertrophy in animal models and for analyzing key molecular and biochemical changes, providing a robust framework for cardiac research.
References
- 1. droracle.ai [droracle.ai]
- 2. The renin-angiotensin-aldosterone system and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. 2.2. Experimental Animal Models of Cardiac Hypertrophy [bio-protocol.org]
- 6. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Nky80: Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nky80 is a potent and selective, non-competitive inhibitor of adenylyl cyclase (AC), with a particular preference for the type V and VI isoforms. Adenylyl cyclases are key enzymes in cellular signaling, responsible for the conversion of ATP to cyclic AMP (cAMP). The cAMP signaling pathway is ubiquitous and plays a critical role in a vast array of physiological processes within the central nervous system, including synaptic plasticity, neurotransmitter release, and gene expression. The type V and VI isoforms of adenylyl cyclase (AC5 and AC6) are highly expressed in the brain, particularly in the striatum, making them attractive targets for therapeutic intervention in neurological disorders. This document provides detailed application notes and protocols for the use of this compound in neuroscience research, with a focus on its potential application in studies of Parkinson's disease and related movement disorders.
Mechanism of Action
This compound acts as a non-nucleoside quinazolinone that directly inhibits the catalytic activity of adenylyl cyclase. Its selectivity for AC5 and AC6 allows for the targeted modulation of cAMP signaling in neuronal populations where these isoforms are predominantly expressed. This is in contrast to broader AC inhibitors which can have widespread and non-specific effects. The inhibition of AC5/6 by this compound leads to a reduction in intracellular cAMP levels, thereby dampening the downstream signaling cascades mediated by protein kinase A (PKA) and other cAMP effectors.
Data Presentation
The following table summarizes the quantitative data available for this compound, highlighting its selectivity for adenylyl cyclase isoforms.
| Parameter | Value | Species/System | Reference |
| IC50 (AC Type V) | 8.3 µM | Not Specified | [1][2] |
| IC50 (AC Type VI) | Similar to AC Type V | Not Specified | [3] |
| IC50 (AC Type III) | 132 µM | Not Specified | [1][2] |
| IC50 (AC Type II) | 1.7 mM | Not Specified | [1][2] |
Signaling Pathway
The diagram below illustrates the canonical G-protein coupled receptor (GPCR) signaling pathway leading to the production of cAMP and the inhibitory effect of this compound. Stimulation of Gs-coupled GPCRs activates adenylyl cyclase, leading to the conversion of ATP to cAMP. cAMP then activates PKA, which phosphorylates downstream targets to elicit a cellular response. This compound directly inhibits adenylyl cyclase, thereby blocking this cascade.
Caption: this compound inhibits AC5/6, blocking cAMP production.
Experimental Protocols
In Vivo Application: Rodent Model of L-DOPA-Induced Dyskinesia
Rationale: L-DOPA-induced dyskinesia (LID) is a common and debilitating side effect of long-term dopamine replacement therapy in Parkinson's disease. The striatal cAMP/PKA signaling pathway, driven by AC5, is strongly implicated in the development and maintenance of LID. This compound, as a selective AC5/6 inhibitor, presents a promising therapeutic strategy to mitigate LID.
Experimental Workflow:
Caption: Workflow for testing this compound in a rodent LID model.
Detailed Methodology:
-
Animal Model:
-
Induce a unilateral lesion of the medial forebrain bundle with 6-hydroxydopamine (6-OHDA) in adult male Sprague-Dawley rats.
-
Confirm the lesion through apomorphine-induced contralateral rotations.
-
-
L-DOPA-Induced Dyskinesia Induction:
-
Following a recovery period, administer L-DOPA (e.g., 6 mg/kg, i.p.) and benserazide (e.g., 12 mg/kg, i.p.) daily for a period of 3-4 weeks to induce stable dyskinesia.
-
-
This compound Administration (Hypothetical Protocol):
-
Route of Administration: Due to the need for targeted central nervous system effects, direct intracerebroventricular (ICV) or intrastriatal infusion of this compound is recommended to bypass the blood-brain barrier. Systemic administration may require higher doses and could have off-target effects.
-
Dosage: A dose-response study would be necessary. Based on its IC50, a starting concentration for direct brain infusion could be in the range of 10-100 µM.
-
Treatment Regimen: this compound could be administered acutely (a single injection prior to L-DOPA) or chronically (continuous infusion via an osmotic minipump) to assess its preventative and therapeutic effects.
-
-
Behavioral Assessment:
-
Score abnormal involuntary movements (AIMS) at regular intervals after L-DOPA administration using a standardized rating scale.
-
-
Biochemical Analysis:
-
At the end of the study, euthanize the animals and collect striatal tissue.
-
Perform a cAMP enzyme immunoassay to measure cAMP levels.
-
Conduct Western blotting to assess the phosphorylation status of PKA substrates such as DARPP-32 and ERK.
-
In Vitro Application: Primary Neuronal Culture
Rationale: Primary neuronal cultures provide a controlled environment to investigate the direct effects of this compound on neuronal signaling cascades.
Experimental Workflow:
Caption: Workflow for in vitro this compound testing in neurons.
Detailed Methodology:
-
Cell Culture:
-
Prepare primary cultures of striatal or cortical neurons from embryonic day 18 (E18) rat or mouse pups.
-
Plate neurons on poly-D-lysine coated plates and maintain in appropriate neurobasal medium supplemented with B27 and L-glutamine.
-
-
This compound Treatment:
-
After allowing the neurons to mature in culture (e.g., 7-10 days in vitro), pre-incubate the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) for a specified period (e.g., 30-60 minutes).
-
-
Adenylyl Cyclase Stimulation:
-
Following pre-incubation with this compound, stimulate the neurons with an adenylyl cyclase activator such as forskolin (a direct activator) or a specific Gs-coupled GPCR agonist to induce cAMP production.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP enzyme-linked immunosorbent assay (ELISA) kit or a fluorescence resonance energy transfer (FRET)-based cAMP biosensor for real-time measurements in live cells.
-
Conclusion
This compound is a valuable research tool for the targeted investigation of adenylyl cyclase type V and VI function in the nervous system. Its selectivity offers a significant advantage over less specific inhibitors. The provided protocols, while based on established methodologies, should be optimized for specific experimental conditions. Further research is warranted to fully elucidate the therapeutic potential of this compound in neurological disorders characterized by dysregulated cAMP signaling.
References
- 1. Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for in vivo analysis of pre- and post-synaptic protein function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental Procedure — Slice Electrophysiology 1.0 documentation [campagnola.github.io]
Troubleshooting & Optimization
Nky80 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, handling, and use of Nky80, a selective adenylyl cyclase (AC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-nucleoside quinazolinone that functions as a potent and selective inhibitor of adenylyl cyclase (AC), particularly the type V isoform.[1][2] Adenylyl cyclase is a key enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger in numerous signaling pathways.[1] By inhibiting AC, this compound effectively reduces intracellular cAMP levels, thereby modulating downstream cellular processes.
Q2: In which solvents is this compound soluble?
A2: this compound exhibits good solubility in dimethyl sulfoxide (DMSO) and ethanol. It is sparingly soluble in aqueous solutions. For detailed solubility data, please refer to the solubility table in the "Data Presentation" section.
Q3: What is the recommended method for preparing a stock solution of this compound?
A3: It is recommended to prepare a concentrated stock solution of this compound in 100% DMSO. For example, to prepare a 10 mM stock solution, you can reconstitute 1 mg of this compound powder in 0.44 mL of DMSO.[1] For detailed, step-by-step instructions, please see the "Experimental Protocols" section.
Q4: Are this compound solutions stable?
A4: this compound solutions are known to be unstable.[2] It is highly recommended to prepare solutions fresh for each experiment. If storage is necessary, store aliquots of the DMSO stock solution at -20°C or -80°C for a limited time, and avoid repeated freeze-thaw cycles.[1]
Q5: What is the maximum concentration of DMSO that can be used in cell culture experiments?
A5: The tolerance to DMSO varies between cell lines. However, it is generally recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5% to avoid cytotoxic effects.[1] Some sensitive or primary cell lines may require even lower concentrations, such as 0.1%.[1] It is always best practice to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer or cell culture medium. | This compound is poorly soluble in aqueous solutions. The addition of the DMSO stock to an aqueous environment can cause the compound to crash out of solution. | 1. Pre-warm the aqueous medium: Warming the cell culture medium or buffer to 37°C before adding the this compound stock can help improve solubility. 2. Increase the final volume: Dilute the stock solution into a larger volume of medium to keep the final concentration of this compound lower. 3. Use a stepwise dilution: Instead of adding the DMSO stock directly to the final volume, perform one or more intermediate dilutions in your aqueous buffer. 4. Vortex while adding: Add the DMSO stock dropwise to the aqueous solution while vortexing to ensure rapid mixing and prevent localized high concentrations. 5. Consider co-solvents for in vivo studies: For animal experiments, formulations using co-solvents like PEG300, Tween-80, or SBE-β-CD can improve solubility.[1] |
| Inconsistent or no observable effect of this compound in experiments. | 1. Degradation of this compound: The compound may have degraded due to improper storage or the instability of the solution. 2. Precipitation of this compound: The compound may not be fully dissolved in the experimental medium. 3. Incorrect concentration: The final concentration of this compound may be too low to elicit a response. | 1. Prepare fresh solutions: Always prepare this compound solutions fresh from powder for each experiment. 2. Visually inspect for precipitation: Before adding to cells or animals, ensure your final working solution is clear. If you observe any precipitate, refer to the solutions for "Precipitation upon dilution". 3. Perform a dose-response curve: Test a range of this compound concentrations to determine the optimal effective concentration for your specific cell type and assay. |
| Cell toxicity observed in treated wells. | The final concentration of the solvent (e.g., DMSO) is too high for the cells. | 1. Reduce the final DMSO concentration: Ensure the final DMSO concentration in your cell culture medium is at a non-toxic level (ideally ≤ 0.5%).[1] 2. Include a vehicle control: Always have a control group of cells treated with the same concentration of DMSO as your experimental group to differentiate between compound- and solvent-induced toxicity. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| DMSO | 100[3][4] | ~22.92[4] | - |
| Ethanol | 10[3][4] | ~2.29[4] | Gentle warming may be required.[3][4] |
Table 2: this compound IC₅₀ Values for Adenylyl Cyclase Isoforms
| Isoform | IC₅₀ |
| AC5 | 8.3 µM[3] |
| AC3 | 132 µM[3] |
| AC2 | 1.7 mM[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 229.23 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 1 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 0.44 mL of anhydrous DMSO to the tube.[1]
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
This stock solution is now at a concentration of 10 mM.
-
For storage, aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. It is highly recommended to use the solution fresh.
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium or physiological buffer
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed. Ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5%.[1]
-
Example: To prepare 1 mL of a 10 µM working solution, you would need 1 µL of the 10 mM stock solution. The final DMSO concentration would be 0.1%.
-
-
Warm the required volume of cell culture medium or buffer to 37°C.
-
While gently vortexing the pre-warmed medium, add the calculated volume of the 10 mM this compound stock solution dropwise.
-
Continue to mix the solution for a few seconds to ensure homogeneity.
-
Visually inspect the working solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
Use the freshly prepared working solution immediately for your experiment.
Mandatory Visualization
Caption: this compound inhibits adenylyl cyclase, blocking cAMP production.
Caption: Workflow for preparing and using this compound in experiments.
References
potential off-target effects of Nky80
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance on the potential off-target effects of Nky80, a selective adenylyl cyclase (AC) type V inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a non-nucleoside quinazolinone that acts as a potent, selective, and non-competitive inhibitor of the type V isoform of adenylyl cyclase (ACV).[1][2] Adenylyl cyclases are enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger in many signaling pathways. By inhibiting ACV, this compound reduces intracellular cAMP levels, which can modulate a variety of cellular processes.
Q2: What is the known selectivity profile of this compound against different adenylyl cyclase isoforms?
This compound exhibits selectivity for ACV over other AC isoforms. The half-maximal inhibitory concentrations (IC50) are provided in the table below.
| Adenylyl Cyclase Isoform | IC50 Value |
| Type V | 8.3 µM |
| Type VI | Similar to Type V |
| Type III | 132 µM |
| Type II | 1.7 mM |
This data indicates that this compound is significantly more potent against ACV and ACVI compared to ACII and ACIII.
Q3: Are there any known off-target effects of this compound?
Currently, there is limited publicly available data specifically documenting the off-target effects of this compound. As with any small molecule inhibitor, there is a potential for off-target activities. Given its chemical structure as a quinazolinone derivative, it may interact with other ATP-binding proteins, such as kinases. Therefore, it is crucial for researchers to empirically determine the off-target profile of this compound in their specific experimental system.
Q4: What are the potential off-target liabilities of the quinazolinone chemical scaffold?
Quinazolinone derivatives are known to interact with a variety of biological targets, with kinase inhibition being a common off-target activity. This is because the quinazolinone scaffold can mimic the hinge-binding region of ATP in the active site of many kinases. Therefore, when using this compound, it is advisable to consider potential off-target effects on protein kinases, especially those involved in signaling pathways relevant to the experimental model.
Troubleshooting Guide
This guide provides solutions to common issues that may arise during experiments with this compound, particularly concerning potential off-target effects.
| Problem | Possible Cause | Recommended Solution |
| Unexpected or inconsistent cellular phenotype observed with this compound treatment. | Off-target effects: this compound may be inhibiting other proteins in addition to adenylyl cyclase V. | - Perform a kinase selectivity screen to identify potential off-target kinases. - Use a structurally unrelated ACV inhibitor as a control to confirm that the observed phenotype is due to ACV inhibition. - Titrate this compound to the lowest effective concentration to minimize off-target effects. |
| Discrepancy between in vitro and in cell-based assay results. | Cellular context: The off-target effects of this compound may be cell-type specific. | - Characterize the expression levels of potential off-target proteins in your cell line. - Perform target engagement assays in your specific cell model to confirm this compound is binding to ACV. |
| High background in cAMP assays. | Suboptimal assay conditions: Incorrect cell number, incubation time, or reagent concentrations can lead to high background. | - Optimize cell density for your assay. - Titrate the concentration of forskolin or other adenylyl cyclase activators. - Ensure proper lysis and mixing of reagents. |
| Variability between experimental replicates. | Inconsistent cell health or handling: Passage number and cell confluency can affect experimental outcomes. | - Use cells within a consistent passage number range. - Ensure consistent cell seeding density and growth conditions. - Follow a standardized protocol for cell treatment and lysis. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling of this compound
This protocol outlines a general workflow for assessing the off-target effects of this compound on a panel of protein kinases.
Objective: To identify potential off-target kinase interactions of this compound.
Materials:
-
This compound
-
Kinase panel (e.g., commercial services like those offered by Reaction Biology, Eurofins Discovery, or Promega)
-
Appropriate kinase assay buffers and substrates
-
ATP
-
Microplates
-
Plate reader
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a dilution series of this compound to be tested.
-
Kinase Reactions: In a microplate, combine the individual kinases from the panel with their respective substrates and the diluted this compound.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at the optimal temperature and time for each kinase.
-
Detection: Use a suitable method to detect kinase activity, such as radiometric assays (33P-ATP) or non-radiometric methods like fluorescence polarization or luminescence-based ATP detection.
-
Data Analysis: Calculate the percent inhibition of each kinase by this compound at each concentration. Determine the IC50 value for any kinases that show significant inhibition.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes how to confirm that this compound is binding to adenylyl cyclase V in a cellular context.
Objective: To verify the engagement of this compound with its intended target, adenylyl cyclase V, in intact cells.
Materials:
-
Cells expressing adenylyl cyclase V
-
This compound
-
Cell culture medium
-
PBS
-
Lysis buffer
-
Equipment for heating cell lysates (e.g., PCR cycler)
-
Western blotting reagents and antibodies against adenylyl cyclase V
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Harvest the cells and resuspend them in PBS. Heat the cell suspensions at a range of temperatures.
-
Lysis: Lyse the cells to release the proteins.
-
Centrifugation: Centrifuge the lysates to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Western Blotting: Analyze the soluble fractions by Western blotting using an antibody specific for adenylyl cyclase V.
-
Data Analysis: Quantify the band intensities. A shift in the melting curve of adenylyl cyclase V in the presence of this compound indicates target engagement.
Visualizations
Caption: Adenylyl cyclase signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating potential off-target effects of this compound.
References
Optimizing Nky80 Concentration for Cell Viability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Nky80 for cell viability experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an adenine-like small molecule that functions as an inhibitor of adenylyl cyclase. It exhibits modest selectivity for adenylyl cyclase isoforms 5 and 6 (AC5/6).[1][2] By inhibiting adenylyl cyclase, this compound reduces the intracellular production of cyclic AMP (cAMP), a critical second messenger involved in numerous signaling pathways.
Q2: What is a good starting concentration range for this compound in cell viability assays?
Based on its reported potency, a good starting point for this compound concentration is to perform a serial dilution series around its pIC50 values. The pIC50 for this compound is 5.2 for adenylyl cyclase 5 and 4.8 for adenylyl cyclase 6.[2] This corresponds to IC50 values of approximately 6.3 µM and 15.8 µM, respectively. A suggested starting range for a dose-response experiment would be from 0.1 µM to 100 µM.
Q3: Which cell viability assay is most suitable for use with this compound?
Several cell viability assays can be used; the choice often depends on the cell type and experimental goals. Common assays include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals.[3][4]
-
Resazurin (AlamarBlue) Assay: This is a fluorescent or colorimetric assay that also measures metabolic activity. Viable cells reduce the blue resazurin to the pink and fluorescent resorufin. This assay is generally considered to be more sensitive and less toxic than the MTT assay.[5][6]
-
ATP-based Assays: These luminescent assays quantify the amount of ATP present, which is an indicator of metabolically active cells.[7]
-
Trypan Blue Exclusion Assay: This is a simple dye exclusion method to differentiate viable from non-viable cells.[4]
For initial screening, the MTT or Resazurin assays are often cost-effective and suitable for high-throughput screening.[6]
Q4: How long should I incubate my cells with this compound?
The optimal incubation time will depend on the cell type's doubling time and the specific research question. A common starting point for drug sensitivity screens is an incubation period of 48 to 72 hours.[7] However, shorter (e.g., 24 hours) or longer time points may be necessary depending on the expected cellular response.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Edge effects in the microplate. 3. Pipetting errors during compound addition or reagent addition. | 1. Ensure a homogeneous single-cell suspension before seeding. Mix the cell suspension between pipetting. 2. To minimize edge effects, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile media or water.[8] 3. Use calibrated pipettes and practice consistent pipetting technique. Consider using a multi-channel pipette for adding reagents. |
| No significant decrease in cell viability even at high this compound concentrations | 1. The chosen cell line may be resistant to the effects of adenylyl cyclase inhibition. 2. The concentration range tested is too low. 3. The incubation time is too short. 4. The compound has degraded. | 1. Consider using a positive control known to induce cell death in your cell line to confirm assay performance. Research the role of the cAMP pathway in your specific cell line. 2. Extend the concentration range (e.g., up to 500 µM or higher). 3. Increase the incubation time (e.g., to 96 hours), ensuring that the control cells do not become over-confluent. 4. Ensure proper storage and handling of the this compound stock solution. Prepare fresh dilutions for each experiment. |
| Control (untreated) cells show low viability | 1. Suboptimal cell culture conditions (e.g., contamination, incorrect media, CO2, or temperature). 2. High cell density leading to nutrient depletion and cell death. 3. Low cell seeding density leading to poor growth. 4. Toxicity from the vehicle (e.g., DMSO). | 1. Regularly check cell cultures for contamination and ensure optimal growth conditions. 2. Optimize the initial cell seeding density to ensure cells are in the exponential growth phase at the end of the experiment. 3. Determine the optimal seeding density for your cell line in the chosen plate format. 4. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%).[5] |
| Inconsistent results between experiments | 1. Variation in cell passage number. 2. Inconsistent incubation times or assay conditions. 3. Different batches of reagents or this compound. | 1. Use cells within a consistent and low passage number range for all experiments. 2. Standardize all experimental parameters, including incubation times, temperatures, and reagent concentrations.[9] 3. Qualify new batches of reagents and compounds before use in critical experiments. |
Experimental Protocols
Protocol 1: Determining Optimal Seeding Density
Before performing a dose-response experiment with this compound, it is crucial to determine the optimal number of cells to seed per well. The goal is to have cells in the exponential growth phase throughout the experiment.
-
Prepare a single-cell suspension of your chosen cell line.
-
Create a serial dilution of the cell suspension.
-
Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 40,000 cells per well).
-
Incubate the plate for the planned duration of your this compound experiment (e.g., 48 or 72 hours).
-
At the end of the incubation period, perform your chosen cell viability assay (e.g., MTT or Resazurin).
-
Select the seeding density that results in a sub-confluent monolayer and a strong signal-to-background ratio.
Protocol 2: this compound Dose-Response Experiment using MTT Assay
-
Seed the optimized number of cells (determined in Protocol 1) into a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Prepare a serial dilution of this compound in culture medium. A common starting range is from 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration) and a no-cell control (media only).
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for your desired exposure time (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL.[3]
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker to ensure complete solubilization.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance from the no-cell control.
Data Presentation
Table 1: Example this compound Dose-Response Data
| This compound Concentration (µM) | Average Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100% |
| 0.1 | 1.22 | 0.07 | 97.6% |
| 1 | 1.15 | 0.06 | 92.0% |
| 5 | 0.88 | 0.05 | 70.4% |
| 10 | 0.65 | 0.04 | 52.0% |
| 25 | 0.40 | 0.03 | 32.0% |
| 50 | 0.25 | 0.02 | 20.0% |
| 100 | 0.18 | 0.02 | 14.4% |
Visualizations
Caption: Workflow for determining this compound's effect on cell viability.
Caption: this compound inhibits adenylyl cyclase, reducing cAMP and PKA activity.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. [PDF] Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens | Semantic Scholar [semanticscholar.org]
Nky80 Technical Support Center: Stability, Storage, and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of Nky80, a selective inhibitor of adenylyl cyclase (AC) isoforms V and VI.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable, non-nucleoside quinazolinone compound that functions as a potent and selective inhibitor of adenylyl cyclase (AC) type V and type VI isoforms.[1] It exerts its inhibitory effect in a non-competitive manner with respect to ATP and forskolin. By inhibiting AC V/VI, this compound reduces the conversion of ATP to cyclic AMP (cAMP), a critical second messenger in numerous signaling pathways.
Q2: What are the recommended storage conditions for this compound powder?
For long-term storage, this compound as a lyophilized powder should be stored at -20°C, desiccated.[1] Under these conditions, the compound is stable for up to 3 years.[2] Some suppliers recommend storage at +4°C for the solid powder.[3]
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO and ethanol.[1][3][4] To prepare a stock solution, for example, a 10 mM stock can be made by reconstituting 1 mg of this compound powder in 0.44 mL of DMSO.[1] It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.[1]
Storage recommendations for stock solutions vary among suppliers, suggesting that the stability in solution may be limited. It is crucial to consult the datasheet provided with your specific batch of this compound. General recommendations are provided in the table below.
Q4: How stable is this compound in solution?
Several suppliers state that this compound solutions are unstable and should be prepared fresh before use.[5] One supplier suggests that stock solutions in DMSO are stable for up to 3 months at -20°C, while another indicates stability for up to 1 month at -20°C and up to 2 years at -80°C.[6]
Crucially, there is a lack of publicly available quantitative data (e.g., half-life, degradation rate) on the stability of this compound in various solvents, cell culture media, or aqueous buffers at different temperatures and pH values. Therefore, for long-term experiments or applications where stability is critical, it is highly recommended that users perform their own stability studies under their specific experimental conditions.
Q5: Are there any specific handling instructions for this compound in cell-based assays?
When using this compound in cell culture, the final concentration of the solvent (e.g., DMSO) should be kept low (typically <0.1%) to avoid cytotoxicity. The working concentrations and duration of treatment will depend on the specific cell type and the desired biological effect.[1] It is advisable to perform a dose-response curve to determine the optimal concentration for your experiment. For in vivo studies, working solutions should be prepared fresh on the day of use.[6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no inhibitory effect observed | Degradation of this compound: The compound may have degraded due to improper storage or handling. | Prepare a fresh stock solution of this compound. Ensure proper storage of both the powder and the stock solution as per the manufacturer's recommendations. Perform a quality control check of the compound if possible. |
| Incorrect concentration: The final concentration of this compound in the experiment may be too low. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line or assay system. | |
| Cell line insensitivity: The targeted adenylyl cyclase isoforms (V and VI) may not be expressed or play a significant role in the signaling pathway under investigation in your specific cell model. | Confirm the expression of AC V and/or AC VI in your experimental system. Consider using a positive control to validate the experimental setup. | |
| Precipitation of this compound in aqueous solutions | Low solubility: this compound has limited solubility in aqueous solutions. | Ensure the final concentration of the solvent from the stock solution is sufficient to maintain solubility. Gentle warming or sonication may aid in dissolution.[2] For in vivo formulations, co-solvents such as PEG300 and Tween-80 can be used to improve solubility.[6] |
| Observed off-target effects | High concentration: Using excessively high concentrations of this compound may lead to non-specific effects. | Use the lowest effective concentration determined from a dose-response curve. |
| Compound purity: Impurities in the this compound batch could cause off-target effects. | Use a high-purity grade of this compound. If possible, verify the purity of your compound. |
Data Summary
Solubility of this compound
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM (22.92 mg/mL) | [4] |
| Ethanol | 10 mM (2.29 mg/mL) with gentle warming | [4] |
Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Reference |
| Solid Powder | -20°C | Up to 3 years | [2] |
| Stock Solution (in DMSO) | -80°C | Up to 2 years | [6] |
| Stock Solution (in DMSO) | -20°C | 1 month to 1 year | [1][6] |
| Stock Solution (in Ethanol) | -20°C | Not specified |
Experimental Protocols
General Protocol for Preparing and Using this compound in Cell Culture
-
Reconstitution of this compound Powder:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Following the supplier's instructions, add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate to ensure complete dissolution.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage, protected from light.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration in pre-warmed cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
-
-
Cell Treatment:
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO) in your experiment.
-
Incubate the cells for the desired period.
-
-
Assessing the Effect of this compound:
-
Following treatment, cells can be harvested and analyzed for changes in cAMP levels, downstream signaling events, or other relevant biological readouts.
-
Visualizations
Adenylyl Cyclase V/VI Signaling Pathway Inhibition by this compound
References
- 1. NKY-80 | Cell Signaling Technology [cellsignal.com]
- 2. This compound | Adenylyl cyclase | TargetMol [targetmol.com]
- 3. NKY 80 | Adenylyl Cyclase Inhibitors: R&D Systems [rndsystems.com]
- 4. NKY 80 (5071) by Tocris, Part of Bio-Techne [bio-techne.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Nky80 Technical Support Center: Interpreting Unexpected Results
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Nky80, an inhibitor of adenylyl cyclase (AC).
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, helping you to interpret unexpected results and refine your experimental approach.
| Issue | Potential Causes | Troubleshooting Steps |
| Weaker-than-expected or no inhibition of cAMP production | 1. Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively inhibit the target adenylyl cyclase isoform(s) in your specific cell type or tissue. 2. Poor Compound Solubility or Stability: this compound may not be fully dissolved or may have degraded. Solutions are unstable and should be prepared fresh.[1] 3. Dominant AC Isoforms are Less Sensitive to this compound: The cell type you are using may predominantly express AC isoforms for which this compound has a higher IC50 (e.g., AC2 or AC3).[1][2][3][4] 4. Experimental Assay Issues: Problems with the cAMP assay itself, such as reagent degradation or improper execution, can lead to inaccurate readings. | 1. Perform a Dose-Response Curve: Titrate this compound across a range of concentrations to determine the optimal inhibitory concentration for your experimental system. 2. Ensure Proper Solubilization and Fresh Preparation: Reconstitute this compound in DMSO to create a stock solution (e.g., 10 mM).[2] For working solutions, ensure it is fully dissolved. Always prepare fresh solutions before each experiment.[1] 3. Characterize AC Isoform Expression: If possible, determine the expression profile of AC isoforms in your cells or tissue of interest using techniques like qPCR or Western blotting. This will help you understand the potential sensitivity to this compound. 4. Include Proper Controls: Run positive and negative controls for your cAMP assay to validate its performance. A known AC activator (e.g., forskolin) should be used as a positive control. |
| Apparent Off-Target Effects or Cellular Toxicity | 1. High this compound Concentration: Using this compound at concentrations significantly above the IC50 for the target AC isoform can lead to inhibition of other AC isoforms or other unintended cellular targets. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in your final working solution may be too high, causing cellular stress or toxicity. | 1. Optimize this compound Concentration: Use the lowest effective concentration of this compound as determined by your dose-response experiments. 2. Control for Solvent Effects: Ensure that the final concentration of the solvent is consistent across all experimental conditions, including vehicle controls, and is at a level known to be non-toxic to your cells. |
| Inconsistent Results Between Experiments | 1. Variability in Compound Preparation: Inconsistent preparation of this compound stock and working solutions can lead to different effective concentrations in each experiment. 2. Differences in Cell Culture Conditions: Variations in cell density, passage number, or serum concentration can alter cellular signaling pathways and the response to this compound. 3. Assay Variability: Inconsistent incubation times or slight variations in the assay protocol can introduce variability. | 1. Standardize Solution Preparation: Follow a strict, documented protocol for preparing this compound solutions. 2. Maintain Consistent Cell Culture Practices: Standardize cell culture conditions to minimize biological variability between experiments. 3. Adhere to a Strict Assay Protocol: Ensure all experimental steps are performed consistently. |
This compound Inhibitory Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound for different adenylyl cyclase isoforms. This compound is most potent against AC5 and AC6.[5][6]
| Adenylyl Cyclase Isoform | IC50 |
| Type V (AC5) | 8.3 µM[1][2][3][4] |
| Type VI (AC6) | Similar potency to AC5[2][5] |
| Type III (AC3) | 132 µM[1][2][3][4] |
| Type II (AC2) | 1.7 mM[1][2][3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of adenylyl cyclase (AC) catalytic activity.[2] It prevents the conversion of ATP to cyclic AMP (cAMP).[2] It exhibits the highest affinity for adenylyl cyclase type V (AC5) and type VI (AC6).[2][5]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is supplied as a lyophilized powder.[2] To prepare a 10 mM stock solution, reconstitute 1 mg of the powder in 0.44 mL of DMSO.[2]
Q3: Is this compound cell-permeable?
A3: The cell permeability of this compound has been described as unclear in some studies.[5] However, it has been used effectively in intact cell assays, suggesting it can cross the cell membrane.
Q4: At what concentration should I use this compound in my experiments?
A4: The optimal working concentration of this compound will vary depending on the cell type, the specific AC isoforms expressed, and the desired effect. It is highly recommended to perform a dose-response experiment to determine the ideal concentration for your system. A starting point for cell-based assays could be in the range of its IC50 for the target isoform (e.g., ~10-20 µM for AC5/6 inhibition).[4]
Q5: What are some potential off-target effects of this compound?
A5: While this compound is selective for AC5/6, at higher concentrations it can inhibit other AC isoforms.[5] It was developed from SQ22,536 with modifications to limit potential off-target effects like the inhibition of DNA synthesis.[5][6]
Experimental Protocols
Standard Protocol for Measuring this compound-Mediated Inhibition of cAMP Production in Cultured Cells
This protocol provides a general framework for assessing the inhibitory effect of this compound on adenylyl cyclase activity in a cell-based assay.
-
Cell Seeding: Plate cells in a suitable multi-well plate at a density that will result in a confluent monolayer on the day of the experiment. Allow cells to adhere and grow overnight.
-
Preparation of this compound Working Solutions: Prepare fresh serial dilutions of this compound in serum-free cell culture medium from your DMSO stock solution. Also, prepare a vehicle control containing the same final concentration of DMSO.
-
Cell Treatment:
-
Wash the cells once with serum-free medium.
-
Pre-incubate the cells with the various concentrations of this compound or vehicle control for a predetermined amount of time (e.g., 30-60 minutes).
-
-
Stimulation of Adenylyl Cyclase:
-
Add a known AC activator (e.g., forskolin or a specific G-protein coupled receptor agonist) to the wells.
-
Incubate for the optimal time to induce cAMP production (e.g., 15-30 minutes).
-
-
Cell Lysis and cAMP Measurement:
-
Aspirate the medium and lyse the cells according to the manufacturer's protocol of your chosen cAMP assay kit.
-
Measure the intracellular cAMP levels using a suitable method, such as an ELISA-based competitive immunoassay or a fluorescence-based assay.
-
-
Data Analysis:
-
Normalize the cAMP levels to the protein concentration in each well.
-
Plot the cAMP concentration against the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits adenylyl cyclase, blocking cAMP production.
Troubleshooting Workflow for Unexpected this compound Results
Caption: A logical workflow for troubleshooting unexpected this compound results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. NKY-80 | Cell Signaling Technology [cellsignal.com]
- 3. NKY 80 | Adenylyl Cyclase Inhibitors: R&D Systems [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Nky80 controls for in vitro experiments
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the use of Nky80 in in vitro experiments. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key technical data to support your research.
Troubleshooting Guide
Encountering issues in your experiments can be challenging. This guide addresses common problems you might face when using this compound and provides structured solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or low inhibitory effect of this compound | Incorrect concentration: The concentration of this compound may be too low to effectively inhibit adenylyl cyclase in your specific cell type or experimental setup. | Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) for your specific cell line and experimental conditions. Start with a broad range of concentrations (e.g., 1 µM to 100 µM). |
| Cell line insensitivity: The cell line you are using may not express the this compound-sensitive adenylyl cyclase isoforms (AC5 and AC6) or may have a low level of expression. | Confirm the expression of AC5 and AC6 in your cell line using techniques such as Western blot or qPCR. Consider using a cell line known to express these isoforms as a positive control. | |
| Degradation of this compound: Improper storage or handling of this compound can lead to its degradation. Stock solutions may have a limited shelf life. | Ensure this compound is stored as a lyophilized powder at -20°C and protected from moisture.[1] Once reconstituted in DMSO, aliquot and store at -20°C or -80°C and use within one month to avoid loss of potency.[1][2] Avoid repeated freeze-thaw cycles.[1] | |
| Issues with adenylyl cyclase activation: The stimulus used to activate adenylyl cyclase (e.g., forskolin, GPCR agonist) may not be working effectively. | Verify the activity of your adenylyl cyclase activator. Run a positive control experiment without this compound to ensure you can detect a robust increase in cAMP levels upon stimulation. | |
| High background or inconsistent results | Cell health and density: Inconsistent cell seeding density or poor cell health can lead to variability in experimental outcomes. | Ensure a consistent number of viable cells are seeded in each well. Regularly check for signs of contamination and ensure cells are in the logarithmic growth phase. |
| Assay variability: The cAMP assay itself may have inherent variability. | Include appropriate controls in your assay, such as a standard curve for cAMP quantification, and run replicates for each condition. | |
| Solvent effects: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound may affect cell viability or the assay readout. | Keep the final concentration of DMSO in the culture medium below 0.5% (v/v) to minimize solvent-related artifacts. Include a vehicle control (DMSO alone) in your experiments. | |
| Observed cytotoxicity | High concentration of this compound: this compound, like many small molecule inhibitors, can be toxic to cells at high concentrations. | Determine the cytotoxic concentration of this compound for your cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). Use a concentration of this compound that effectively inhibits adenylyl cyclase without significantly impacting cell viability. |
| Prolonged incubation time: Long exposure to this compound may induce cellular stress and lead to cell death. | Optimize the incubation time with this compound. A shorter incubation period may be sufficient to observe the desired inhibitory effect without causing cytotoxicity. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a non-competitive inhibitor of adenylyl cyclase (AC).[2][3] It exhibits greater affinity for the type V (AC5) and type VI (AC6) isoforms over other AC isoforms.[1][4] By inhibiting AC, this compound prevents the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger involved in numerous cellular signaling pathways.[1]
2. How should I reconstitute and store this compound?
This compound is typically supplied as a lyophilized powder and should be stored at -20°C.[1] For a 10 mM stock solution, reconstitute 1 mg of this compound powder in 0.44 mL of DMSO.[1] Once in solution, it is recommended to aliquot the stock and store it at -20°C for up to one month or at -80°C for longer-term storage (up to one year).[1][2] To prevent degradation, avoid multiple freeze-thaw cycles.[1]
3. What is the recommended working concentration for this compound in in vitro experiments?
The optimal working concentration of this compound can vary depending on the cell type, experimental conditions, and the specific adenylyl cyclase isoform being targeted. It is highly recommended to perform a dose-response experiment to determine the IC50 in your system. As a starting point, concentrations ranging from 1 µM to 50 µM have been used in various studies. For example, 20 µM of this compound has been shown to block the increase in ventricular cAMP levels.[2][3]
4. Is this compound cell-permeable?
While some sources suggest that the cell permeability of this compound is unclear[5], its use in intact cell assays to block cAMP production indicates that it can cross the cell membrane.[2][3]
5. What are the potential off-target effects of this compound?
This compound was developed as a derivative of SQ22,536 to have reduced potential for off-target effects, such as the inhibition of DNA synthesis.[5] However, it is important to note that this compound does not discriminate between AC5 and AC6 isoforms.[4][6] At higher concentrations, the possibility of off-target effects on other cellular processes cannot be entirely ruled out. Researchers should include appropriate controls to validate the specificity of the observed effects.
6. What are the appropriate positive and negative controls for an experiment using this compound?
-
Positive Control (for AC inhibition): A known inhibitor of adenylyl cyclase, such as SQ22,536, can be used.
-
Negative Control/Vehicle Control: Treat cells with the same volume of the solvent used to dissolve this compound (e.g., DMSO) to account for any effects of the solvent itself.
-
Stimulation Control: Cells treated with the adenylyl cyclase activator (e.g., forskolin) alone to demonstrate the maximum expected cAMP production.
-
Untreated Control: Cells that are not treated with any compound to establish a baseline for cAMP levels and cell health.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound against various adenylyl cyclase isoforms.
| Adenylyl Cyclase Isoform | IC50 (µM) | Reference(s) |
| Type V (AC5) | 8.3 | [1][2][3][7] |
| Type VI (AC6) | Similar potency to AC5 | [1] |
| Type III (AC3) | 132 | [1][2][3][7] |
| Type II (AC2) | 1700 (1.7 mM) | [1][2][3][7] |
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol provides a general workflow for measuring the inhibitory effect of this compound on cAMP production in cultured cells.
Materials:
-
This compound
-
Cell line of interest
-
Cell culture medium and supplements
-
Adenylyl cyclase activator (e.g., Forskolin)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
cAMP assay kit (e.g., ELISA, HTRF, or fluorescence-based)
-
96-well cell culture plates
-
DMSO (for reconstituting this compound)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Preparation of this compound and Controls:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in serum-free culture medium to achieve the desired final concentrations.
-
Prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Prepare the adenylyl cyclase activator and PDE inhibitor in serum-free medium at the desired working concentration.
-
-
Pre-treatment with this compound:
-
Carefully remove the culture medium from the cells.
-
Add the this compound dilutions and controls to the respective wells.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C. This pre-incubation allows this compound to enter the cells and inhibit adenylyl cyclase.
-
-
Stimulation of Adenylyl Cyclase:
-
Add the adenylyl cyclase activator (e.g., Forskolin) and PDE inhibitor (e.g., IBMX) to all wells except the unstimulated control.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the protocol of your chosen cAMP assay kit.
-
Measure the intracellular cAMP levels using the assay kit's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the cAMP concentration in each sample.
-
Plot the cAMP concentration against the this compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway
References
- 1. NKY-80 | Cell Signaling Technology [cellsignal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Adenylyl cyclase | TargetMol [targetmol.com]
- 4. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NKY 80 | Adenylyl Cyclase Inhibitors: R&D Systems [rndsystems.com]
Technical Support Center: Nky80 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experiments involving Nky80, a potent and selective adenylyl cyclase (AC) inhibitor.
Troubleshooting Guides and FAQs
This section addresses common issues that may arise during this compound experiments in a question-and-answer format.
Question: I am not observing the expected inhibitory effect of this compound on cAMP levels. What are the possible causes?
Answer: Several factors could contribute to a lack of inhibitory effect. Consider the following troubleshooting steps:
-
Compound Integrity and Solubility:
-
Fresh Preparation: this compound solutions are unstable and should be prepared fresh for each experiment.[1]
-
Proper Dissolution: Ensure this compound is fully dissolved. For a 10 mM stock solution, reconstitute 1 mg of lyophilized powder in 0.44 mL of DMSO.[2] Sonication may be recommended to aid dissolution.[3]
-
Working Concentration: The working concentration of this compound can vary depending on the desired effect and the cell type used.[2] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
-
-
Cellular Health and Experimental Conditions:
-
Cell Viability: Ensure your cells are healthy and viable. Poor cell health can lead to inconsistent results.
-
Adenylyl Cyclase Isoform Expression: this compound is selective for AC type V and VI.[2][4] Confirm that your cell line expresses these isoforms.
-
Assay Conditions: Ensure that the assay buffer components, incubation times, and temperature are optimal for adenylyl cyclase activity.
-
-
Assay Protocol:
-
Phosphodiesterase (PDE) Inhibition: If you are measuring cAMP accumulation, include a PDE inhibitor (e.g., IBMX) in your assay to prevent the degradation of cAMP.
-
Stimulation: Ensure that the adenylyl cyclase is adequately stimulated (e.g., with forskolin or a Gs-coupled GPCR agonist) to observe a significant inhibitory effect of this compound.
-
Question: I am observing high variability between replicate wells in my cAMP assay. How can I minimize this?
Answer: High variability can be frustrating. Here are some tips to improve the consistency of your results:
-
Consistent Cell Seeding: Ensure a uniform cell number is seeded in each well. Inconsistent cell density can lead to variability in the cellular response.
-
Pipetting Technique: Use calibrated pipettes and ensure accurate and consistent pipetting of all reagents, including this compound, stimulating agents, and lysis buffers.
-
Mixing: Gently but thoroughly mix the contents of each well after adding reagents to ensure a uniform distribution.
-
Incubation Times: Adhere strictly to the specified incubation times for all steps of the experiment.
-
Edge Effects: Be mindful of "edge effects" in microplates, where wells on the perimeter of the plate may behave differently. Consider not using the outer wells for critical samples or filling them with a buffer.
Question: How should I prepare and store this compound?
Answer: Proper handling and storage of this compound are crucial for maintaining its potency.
-
Storage of Lyophilized Powder: Store the lyophilized powder at -20°C in a desiccated environment. In this form, it is stable for up to 24 months.[2]
-
Stock Solution Preparation: For a 10 mM stock solution, reconstitute 1 mg of this compound powder in 0.44 mL of DMSO.[2]
-
Storage of Stock Solution: Once in solution, store at -20°C and use within one month to prevent loss of potency. It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.[2]
Question: What are the known IC50 values for this compound against different adenylyl cyclase isoforms?
Answer: this compound exhibits selectivity for different adenylyl cyclase isoforms. The reported half-maximal inhibitory concentration (IC50) values are summarized in the table below.
Data Presentation
Table 1: this compound IC50 Values for Adenylyl Cyclase Isoforms
| Adenylyl Cyclase Isoform | IC50 Value |
| Type V | 8.3 µM[3] |
| Type VI | Similar affinity to Type V |
| Type III | 132 µM[1][3] |
| Type II | 1.7 mM[3] |
Experimental Protocols
Protocol 1: In Vitro Adenylyl Cyclase Inhibition Assay
This protocol outlines a general procedure for measuring the inhibitory effect of this compound on adenylyl cyclase activity in cell membranes.
Materials:
-
Cell membranes expressing the adenylyl cyclase isoform of interest
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM ATP)
-
Stimulating agent (e.g., Forskolin)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP detection kit (e.g., HTRF, ELISA, or radiometric assay)
Procedure:
-
Prepare Reagents: Prepare fresh dilutions of this compound and the stimulating agent in the assay buffer.
-
Incubate with Inhibitor: In a microplate, add the cell membranes to the wells. Add varying concentrations of this compound or vehicle (DMSO) to the respective wells. Incubate for 10-15 minutes at 30°C.
-
Stimulate Adenylyl Cyclase: Add the stimulating agent to all wells except the basal control.
-
Initiate Reaction: Add ATP to all wells to start the enzymatic reaction. Incubate for the desired time (e.g., 10-30 minutes) at 30°C.
-
Terminate Reaction: Stop the reaction according to the cAMP detection kit manufacturer's instructions (e.g., by adding a lysis buffer or stopping reagent).
-
Measure cAMP Levels: Quantify the amount of cAMP produced using your chosen detection method.
-
Data Analysis: Plot the cAMP concentration against the this compound concentration to determine the IC50 value.
Protocol 2: Cell-Based cAMP Assay
This protocol describes how to measure the effect of this compound on cAMP levels in intact cells.
Materials:
-
Cells expressing the adenylyl cyclase isoform of interest
-
Cell culture medium
-
This compound
-
Stimulating agent (e.g., a GPCR agonist)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
cAMP detection kit
Procedure:
-
Cell Seeding: Seed cells in a microplate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment with Inhibitor: Replace the cell culture medium with a serum-free medium containing a PDE inhibitor. Add varying concentrations of this compound or vehicle (DMSO) to the wells. Incubate for 10-30 minutes at 37°C.
-
Stimulation: Add the stimulating agent to the wells. Incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided with the cAMP detection kit.
-
Measure cAMP Levels: Determine the intracellular cAMP concentration in the cell lysates according to the kit manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the stimulated control and determine the IC50 value.
Mandatory Visualization
Caption: Adenylyl Cyclase Signaling Pathway Inhibition by this compound.
Caption: Typical Experimental Workflow for this compound Cell-Based Assays.
References
- 1. A Robust and Sensitive Spectrophotometric Assay for the Enzymatic Activity of Bacterial Adenylate Cyclase Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NKY-80 | Cell Signaling Technology [cellsignal.com]
- 3. This compound | Adenylyl cyclase | TargetMol [targetmol.com]
- 4. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Nky80 interference with other reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Nky80. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable, non-nucleoside quinazolinone compound that acts as a potent and selective inhibitor of adenylyl cyclase (AC)[1]. Its primary mechanism is the non-competitive inhibition of AC catalytic activity, thereby reducing the conversion of ATP to cyclic AMP (cAMP)[1][2]. It exhibits greater selectivity for certain AC isoforms, particularly type V[3][4][5].
Q2: How should I prepare and store this compound stock solutions?
This compound is typically supplied as a lyophilized powder and should be stored at -20°C, desiccated, for up to 24 months[5]. To prepare a stock solution, reconstitute the powder in a suitable solvent such as DMSO or ethanol[5]. For example, to create a 10 mM stock, you can reconstitute 1 mg of this compound in 0.44 mL of DMSO[5]. Once in solution, it is recommended to store aliquots at -20°C and use them within one month to avoid loss of potency. Avoid multiple freeze-thaw cycles[5].
Q3: In which solvents is this compound soluble?
This compound is soluble in DMSO and ethanol. Specific solubilities are provided in the table below. For in vivo experiments, co-solvents such as PEG300, Tween-80, and saline may be used to prepare working solutions[2]. If precipitation occurs during preparation, gentle warming or sonication can be used to aid dissolution[2].
Q4: What are the known off-target effects of this compound?
While this compound is a selective inhibitor of adenylyl cyclase, particularly type V, it can also inhibit other AC isoforms to a lesser extent[3][4][5]. It is important to consider the expression profile of AC isoforms in your experimental system. The adenine-like structure of this compound was designed to limit potential off-target effects such as the inhibition of DNA synthesis that has been observed with related compounds like SQ22,536[6]. However, as with any small molecule inhibitor, it is crucial to include appropriate controls to validate the specificity of the observed effects.
Troubleshooting Guides
Problem 1: Unexpected or inconsistent experimental results.
Possible Cause 1: this compound degradation.
-
Troubleshooting Step: Ensure that this compound has been stored correctly as a lyophilized powder and that stock solutions are fresh. Solutions of this compound are known to be unstable, so it is recommended to prepare them fresh or use them within a month when stored at -20°C[3][5]. Avoid repeated freeze-thaw cycles by preparing aliquots.
Possible Cause 2: Incorrect concentration.
-
Troubleshooting Step: The effective concentration of this compound can vary significantly depending on the cell type, experimental conditions, and the specific adenylyl cyclase isoform being targeted. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific assay.
Possible Cause 3: Interference with assay components.
-
Troubleshooting Step: If you are using fluorescence or luminescence-based assays, this compound, like many small molecules, could potentially interfere with the readout. This can manifest as quenching of the signal or autofluorescence. Run a control with this compound in the assay medium without cells or the target enzyme to check for direct effects on the assay signal. If interference is observed, consider using an alternative detection method or a different fluorophore/luciferase with a shifted emission spectrum.
Problem 2: Poor solubility or precipitation of this compound in working solutions.
Possible Cause 1: Inappropriate solvent.
-
Troubleshooting Step: this compound has limited solubility in aqueous solutions. Ensure that the final concentration of the primary solvent (e.g., DMSO) in your working solution is compatible with your experimental system and does not cause precipitation. For cell-based assays, the final DMSO concentration should typically be kept below 0.5%.
Possible Cause 2: Buffer composition.
-
Troubleshooting Step: The composition of your buffer can influence the stability and solubility of this compound. While specific incompatibilities for this compound are not widely documented, it is known that buffer components can interact with small molecules. If you suspect buffer-related issues, consider preparing the this compound working solution in a different, well-characterized buffer system.
Problem 3: No observable effect of this compound treatment.
Possible Cause 1: Low expression of target adenylyl cyclase isoforms.
-
Troubleshooting Step: Confirm that your experimental system (e.g., cell line) expresses the adenylyl cyclase isoforms that are sensitive to this compound, particularly AC5. You can verify this through techniques like qPCR or western blotting.
Possible Cause 2: Insufficient incubation time.
-
Troubleshooting Step: The time required for this compound to exert its inhibitory effect can vary. Optimize the incubation time by performing a time-course experiment.
Possible Cause 3: Presence of interfering substances in the medium.
-
Troubleshooting Step: Components in complex biological media, such as serum, could potentially bind to this compound and reduce its effective concentration. If possible, conduct initial experiments in a simpler, serum-free medium to establish a baseline effect.
Data Presentation
Table 1: this compound Isoform Selectivity
| Adenylyl Cyclase Isoform | IC₅₀ Value |
| Type V | 8.3 µM[3][4][5] |
| Type III | 132 µM[3][4][5] |
| Type II | 1.7 mM[3][4][5] |
Table 2: this compound Solubility
| Solvent | Maximum Concentration |
| DMSO | 100 mM |
| Ethanol | 10 mM (with gentle warming) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Start with a lyophilized powder of this compound.
-
To prepare a 10 mM stock solution, reconstitute 1 mg of this compound powder in 0.44 mL of DMSO[5].
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month[5].
Protocol 2: General Cell-Based Assay Workflow
-
Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere overnight.
-
Preparation of Working Solution: Dilute the this compound stock solution to the desired final concentration in the appropriate cell culture medium. Ensure the final solvent concentration (e.g., DMSO) is low and consistent across all treatments, including the vehicle control.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the this compound working solution or the vehicle control.
-
Incubation: Incubate the cells for the predetermined duration of the experiment.
-
Assay: Perform the desired downstream analysis, such as measuring cAMP levels, to assess the effect of this compound.
Visualizations
References
- 1. Comparative analysis and mechanistic insights into polysorbate 80 stability differences in biopharmaceutical buffer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. NKY-80 | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
troubleshooting Nky80 in cAMP assays
Welcome to the technical support center for Nky80. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in cyclic AMP (cAMP) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cAMP levels?
A1: this compound is a potent synthetic agonist for Gs-coupled G-protein coupled receptors (GPCRs). Activation of Gs-coupled receptors stimulates adenylyl cyclase, the enzyme responsible for converting ATP into cAMP.[1][2] Therefore, treatment of cells expressing the target receptor with this compound will lead to an increase in intracellular cAMP levels.[1][3]
Q2: Which type of cAMP assay is compatible with this compound?
A2: this compound is compatible with most common cAMP assay formats, including Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen®, and competitive ELISA-based assays. These assays are designed to quantify changes in intracellular cAMP levels and are suitable for measuring the stimulatory effect of a Gs-agonist like this compound.[1][4]
Q3: What is the expected outcome of a successful experiment with this compound?
A3: In a competitive immunoassay format (like HTRF or AlphaScreen®), an increase in intracellular cAMP will lead to a decrease in the assay signal (e.g., FRET ratio).[1][4] Therefore, you should observe a dose-dependent decrease in signal with increasing concentrations of this compound. When the raw signal is converted to cAMP concentrations using a standard curve, you will see a dose-dependent increase in cAMP.
Troubleshooting Guide
Problem 1: No significant change in signal, or a very weak response, after applying this compound.
Possible Causes & Solutions
-
Cell Health and Receptor Expression:
-
Question: Are the cells healthy and properly expressing the target GPCR?
-
Answer: Ensure cells are in the logarithmic growth phase and have good viability.[5] Verify the expression of the target receptor using a validated method like qPCR or western blot. Use cells with low passage numbers, as receptor expression can diminish over time.
-
-
Incorrect this compound Concentration Range:
-
Question: Is the concentration range of this compound appropriate?
-
Answer: If the concentrations are too low, you may not see a response. If they are too high, you may already be at the top of the dose-response curve. Perform a wide-range dose-response experiment, for example from 1 pM to 10 µM, to determine the optimal concentration range and the EC50 value.
-
-
Assay Protocol Issues:
-
Question: Was the incubation time sufficient for cAMP accumulation?
-
Answer: For a Gs agonist, a 30-minute incubation is typically sufficient, but this can be cell-line and receptor-dependent.[4] Consider performing a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal stimulation time.
-
-
Reagent Problems:
-
Question: Are the assay reagents, including this compound, properly prepared and stored?
-
Answer: Ensure this compound is fully dissolved in the recommended solvent (e.g., DMSO) and then diluted in assay buffer. Avoid repeated freeze-thaw cycles. Confirm that all kit components are within their expiration dates and have been stored correctly.
-
Problem 2: High background signal in the wells with no this compound (basal conditions).
Possible Causes & Solutions
-
High Basal cAMP Levels:
-
Question: Do the cells have high basal adenylyl cyclase activity?
-
Answer: Some cell lines have constitutively high levels of cAMP. This can be mitigated by using a phosphodiesterase (PDE) inhibitor like IBMX, which prevents the breakdown of cAMP and can improve the assay window. However, be aware that this will also potentiate the signal from this compound.
-
-
Cell Density:
-
Question: Is the cell density per well optimized?
-
Answer: Too many cells can lead to high basal cAMP, which in turn decreases the basal assay signal in competitive assays, reducing the overall assay window.[6] It is critical to optimize the cell number per well to achieve the best signal-to-background ratio.[3][6]
-
-
Assay Reagent Contamination:
-
Question: Are there any contaminants in the assay medium or reagents?
-
Answer: Contamination with free fluorophores or other interfering substances can increase background signal.[7] Ensure all reagents and buffers are freshly prepared and of high quality.
-
Problem 3: High variability between replicate wells.
Possible Causes & Solutions
-
Inconsistent Cell Seeding:
-
Question: Are the cells evenly distributed in each well?
-
Answer: Ensure the cell suspension is homogeneous before and during plating. Pipette carefully and avoid introducing bubbles. An uneven cell monolayer is a common source of variability.
-
-
Pipetting Errors:
-
Question: Are the reagent and compound additions accurate and consistent?
-
Answer: Use calibrated pipettes and proper pipetting techniques. For small volumes, it is crucial to ensure accurate dispensing. Multi-channel pipettes should be checked for consistency across all channels.
-
-
Edge Effects:
-
Question: Are the wells on the edge of the plate showing different results from the interior wells?
-
Answer: Edge effects can be caused by differential evaporation or temperature gradients across the plate. To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental data.[8] Ensure plates are incubated in a humidified incubator.
-
Data Presentation
Table 1: this compound EC50 Values in Different Cell Lines
| Cell Line | Receptor Target | Assay Type | This compound EC50 (nM) | Signal to Background (S/B) Ratio |
| HEK293 | Recombinant GPCR-A | HTRF | 1.2 ± 0.3 | 15 |
| CHO-K1 | Recombinant GPCR-A | AlphaScreen® | 0.9 ± 0.2 | 20 |
| 1321N1 | Endogenous GPCR-B | HTRF | 15.7 ± 2.1 | 8 |
Table 2: Optimization of Cell Density for cAMP Assay
| Cells per Well | Basal Signal (RFU) | This compound-Stimulated Signal (RFU) | Signal to Background (S/B) Ratio |
| 2,500 | 18,500 | 1,500 | 12.3 |
| 5,000 | 16,200 | 1,450 | 11.2 |
| 10,000 | 12,100 | 1,520 | 8.0 |
| 20,000 | 8,300 | 1,600 | 5.2 |
Note: Data are representative. Optimal conditions should be determined empirically for your specific cell system.
Experimental Protocols
Detailed Methodology: HTRF cAMP Assay for this compound
This protocol describes a typical HTRF-based competitive immunoassay to measure cAMP production in response to this compound.
-
Cell Preparation:
-
Culture cells expressing the target GPCR to ~80% confluency.
-
Harvest cells using a non-enzymatic cell dissociation buffer.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Resuspend cells in stimulation buffer at the optimized density (e.g., 0.5 x 10^6 cells/mL).
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in stimulation buffer to create 2X working concentrations.
-
-
Cell Stimulation:
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.[4]
-
Add 5 µL of the 2X this compound serial dilutions to the appropriate wells.[4]
-
For control wells, add 5 µL of stimulation buffer with the corresponding DMSO concentration.
-
Seal the plate and incubate for 30 minutes at room temperature.[4]
-
-
Cell Lysis and Detection:
-
Following the manufacturer's instructions, prepare the HTRF detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate).
-
Add 5 µL of the cAMP-d2 solution to each well.
-
Add 5 µL of the anti-cAMP-cryptate solution to each well.
-
Seal the plate, protect it from light, and incubate for 1 hour at room temperature.[4]
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm and 620 nm.
-
Calculate the HTRF ratio (665nm / 620nm) * 10,000.
-
Convert HTRF ratios to cAMP concentrations using a cAMP standard curve run in parallel.
-
Plot the cAMP concentration versus the log of this compound concentration and fit a sigmoidal dose-response curve to determine the EC50.
-
Visualizations
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Soluble cyclase-mediated nuclear cAMP synthesis is sufficient for cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. frontiersin.org [frontiersin.org]
- 6. resources.revvity.com [resources.revvity.com]
- 7. What are the reasons for the low signal-to-background ratio after the synthesis and purification of a molecular beacon and how do I solve the problem? | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Adenylyl Cyclase Inhibitors: Nky80 vs. SQ22536
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used adenylyl cyclase inhibitors, Nky80 and SQ22536. The information presented is curated from publicly available research to assist in the selection of the most appropriate inhibitor for specific experimental needs.
Introduction
Adenylyl cyclases (AC) are a family of enzymes crucial for converting ATP into the second messenger cyclic AMP (cAMP).[1] The modulation of cAMP levels through the inhibition of AC is a key area of research in various physiological and pathological processes, including signal transduction, gene expression, and metabolic regulation.[1] this compound and SQ22536 are two small molecule inhibitors frequently employed to probe the function of adenylyl cyclases. This guide will compare their performance based on available experimental data.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound and SQ22536 is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the reported IC50 values for both compounds against various adenylyl cyclase isoforms. It is important to note that these values can vary depending on the experimental conditions and the specific AC isoform being targeted.
| Inhibitor | Target Adenylyl Cyclase (AC) Isoform | IC50 Value | Reference |
| This compound | AC2 | 1.7 mM | [2] |
| AC3 | 132 µM | [2] | |
| AC5 | 8.0 - 8.3 µM | [2][3] | |
| SQ22536 | General AC | 1.4 µM | [4][5][6] |
| AC5 (recombinant) | 2 µM | [7] | |
| AC6 (recombinant) | 360 µM | [7] | |
| Forskolin-stimulated AC | 5 µM | [7] | |
| PACAP-induced reporter gene activation | ~5 µM | [7] | |
| Forskolin-induced Elk activation | 10 µM | [7][8] | |
| 8-Br-cAMP-induced Elk activation | 170 µM | [7][8] | |
| Catecholamine-stimulated cAMP production (catfish hepatocyte membranes) | 0.08-1.45 mM | ||
| Catecholamine-stimulated cAMP production (rat hepatocyte membranes) | 0.08-0.27 mM |
Key Observations:
-
This compound demonstrates selectivity for AC5, with significantly lower IC50 values compared to AC2 and AC3.[2][3]
-
SQ22536 is a broad-spectrum adenylyl cyclase inhibitor.[4][5] However, studies on recombinant isoforms suggest some degree of selectivity, with a much higher potency against AC5 compared to AC6.[7]
-
It is important to consider that this compound was developed as a derivative of SQ22536 to limit potential off-target effects.[9][10]
Mechanism of Action and Off-Target Effects
This compound is described as a non-competitive inhibitor with respect to ATP and forskolin.
SQ22536 is also considered a non-competitive adenylyl cyclase inhibitor. However, research has revealed that SQ22536 possesses off-target effects. Specifically, it can inhibit downstream components of the cAMP signaling pathway independent of its action on adenylyl cyclase.[8][11] For instance, SQ22536 has been shown to inhibit the effects of cAMP analogs on ERK phosphorylation and neuritogenesis, suggesting an additional target downstream of AC.[8][11] These off-target effects are specific to cAMP-related signaling and are not observed in pathways like NGF or PMA-induced ERK activation.[8][11]
Experimental Protocols
The following is a generalized protocol for an in vitro adenylyl cyclase activity assay, based on commonly employed methodologies. Specific details may need to be optimized for individual experimental setups.
Objective: To determine the inhibitory effect of this compound or SQ22536 on adenylyl cyclase activity.
Materials:
-
Cell membranes or purified adenylyl cyclase enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
ATP (substrate)
-
MgCl2 or MnCl2 (cofactors)
-
Forskolin (AC activator, optional)
-
This compound and SQ22536 stock solutions (dissolved in an appropriate solvent like DMSO)
-
cAMP standard
-
Method for cAMP detection (e.g., radioimmunoassay, enzyme-linked immunosorbent assay (ELISA), or chromatographic methods)
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the assay buffer, cofactors, and the adenylyl cyclase enzyme preparation.
-
Inhibitor Incubation: Add varying concentrations of this compound or SQ22536 to the reaction mixtures. Include a vehicle control (e.g., DMSO) without any inhibitor. Pre-incubate for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 30°C or 37°C).
-
Initiation of Reaction: Start the enzymatic reaction by adding ATP. If using an activator like forskolin, it can be added before or along with ATP.
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 10-60 minutes) at the optimal temperature for the enzyme.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., a solution containing EDTA to chelate divalent cations) or by heat inactivation.
-
cAMP Measurement: Quantify the amount of cAMP produced in each reaction using a suitable detection method.
-
Data Analysis: Plot the adenylyl cyclase activity (as a percentage of the control) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value for each inhibitor.
Visualizing Key Concepts
To aid in the understanding of the processes discussed, the following diagrams illustrate the adenylyl cyclase signaling pathway and a typical experimental workflow for comparing inhibitors.
Caption: Adenylyl cyclase signaling pathway and point of inhibition.
Caption: Workflow for comparing adenylyl cyclase inhibitors.
Conclusion
Both this compound and SQ22536 are valuable tools for studying the role of adenylyl cyclase in cellular signaling. The choice between them will depend on the specific research question. This compound offers greater selectivity for the AC5 isoform, which may be advantageous in studies focused on this particular enzyme.[2][3] SQ22536, while a more general AC inhibitor, has well-documented off-target effects that must be considered when interpreting experimental results.[8][11] Researchers should carefully evaluate the data presented in this guide and consult the primary literature to make an informed decision for their experimental design.
References
- 1. scbt.com [scbt.com]
- 2. NKY-80 | Cell Signaling Technology [cellsignal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SQ 22536 | Adenylyl Cyclases | Tocris Bioscience [tocris.com]
- 5. SQ 22536 | Adenylyl Cyclase Inhibitors: R&D Systems [rndsystems.com]
- 6. abmole.com [abmole.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A New Site and Mechanism of Action for the Widely Used Adenylate Cyclase Inhibitor SQ22,536 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A new site and mechanism of action for the widely used adenylate cyclase inhibitor SQ22,536 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Nky80 and MDL-12,330A: Adenylyl Cyclase Inhibitors
This guide provides a detailed comparative analysis of two commonly referenced adenylyl cyclase (AC) inhibitors: Nky80 and MDL-12,330A. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on objective performance comparison supported by experimental data.
Introduction
Adenylyl cyclases are a family of enzymes crucial for converting ATP into the second messenger cyclic AMP (cAMP), a key regulator of numerous cellular processes. Pharmacological inhibition of AC isoforms is a valuable tool for dissecting cAMP-mediated signaling pathways and holds therapeutic potential. This compound and MDL-12,330A are two small molecules frequently used as AC inhibitors. However, they exhibit distinct profiles in terms of selectivity and off-target effects, which are critical considerations for experimental design and data interpretation.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data for this compound and MDL-12,330A, focusing on their inhibitory activity against adenylyl cyclase isoforms and other reported molecular targets.
| Parameter | This compound | MDL-12,330A |
| Primary Target | Adenylyl Cyclase | Adenylyl Cyclase |
| Mechanism of Action | Non-competitive inhibitor of AC catalytic activity[1] | Irreversible inhibitor of adenylyl cyclase |
| Reported IC50 Values for AC Isoforms | AC5: 8.3 µM[1][2][3] AC6: Similar potency to AC5[2][4] AC3: 132 µM[1][2][3] AC2: 1.7 mM[1][2][3] | General AC inhibition (IC50 = 250 µM) Dictyostelium ACs (ACA, ACB, ACG): IC50 values between 0.3 and 0.9 mM[5][6] |
| Selectivity Profile | Selective for AC5 and AC6 over other AC isoforms[4][7] | Non-selective AC inhibitor[8] |
| Known Off-Target Effects | Not widely reported | - Inhibition of cAMP and cGMP phosphodiesterases[9][10] - Blockade of slow extracellular and store-operated Ca2+ entry[9][10] - Inhibition of voltage-dependent K+ (KV) channels[9][11][12] - Allosteric enhancement of [3H]nitrendipine binding to calcium channels[13] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and critical evaluation of the data.
Adenylyl Cyclase Activity Assay (for this compound IC50 determination):
The inhibitory activity of this compound on different adenylyl cyclase isoforms is typically determined using an in vitro AC activity assay. The general protocol involves:
-
Source of AC isoforms: Recombinant AC isoforms (e.g., AC1-7) are expressed in and purified from a suitable expression system, such as Sf9 insect cells.
-
Assay Reaction: The purified AC enzyme is incubated in a reaction buffer containing ATP, Mg2+, and a cAMP-accumulating agent (e.g., a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.
-
cAMP Quantification: The reaction is initiated by the addition of a stimulator (e.g., forskolin or a G-protein activator) and incubated for a defined period. The amount of cAMP produced is then quantified using methods like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
IC50 Calculation: The concentration of this compound that produces 50% inhibition of AC activity is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Patch-Clamp Recording (for MDL-12,330A off-target effects on KV channels):
The effect of MDL-12,330A on voltage-dependent K+ (KV) channels is often investigated using the patch-clamp technique on isolated cells, such as pancreatic beta cells.[11][12]
-
Cell Preparation: Pancreatic islets are isolated and dispersed into single beta cells.
-
Electrophysiological Recording: A glass micropipette with a small tip opening is used to form a high-resistance seal with the cell membrane (gigaseal), allowing for the recording of whole-cell currents.
-
Voltage Protocol: The membrane potential is held at a specific voltage, and depolarizing voltage steps are applied to elicit outward K+ currents through KV channels.
-
Drug Application: MDL-12,330A is applied to the cells via the extracellular solution.
-
Data Analysis: The amplitude of the KV currents before and after the application of MDL-12,330A is measured and compared to determine the extent of inhibition.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the primary signaling pathway targeted by this compound and the multiple pathways affected by the less selective MDL-12,330A.
Comparative Analysis
This compound: A More Selective Tool for Studying AC5/6
This compound is a non-nucleoside quinazolinone that acts as a selective inhibitor of adenylyl cyclase, with a notable preference for isoforms 5 and 6.[1][4] Its selectivity makes it a valuable research tool for investigating the specific roles of AC5 and AC6 in various physiological processes, particularly in cardiac and pulmonary tissues where these isoforms are highly expressed.[1] The lack of significant reported off-target effects enhances the reliability of experimental outcomes when using this compound to probe the consequences of AC5/6 inhibition.
MDL-12,330A: A Broad-Spectrum Inhibitor with Significant Off-Target Effects
MDL-12,330A is a widely used adenylyl cyclase inhibitor; however, its utility is complicated by a range of non-specific effects.[11] In addition to inhibiting AC, it also inhibits phosphodiesterases, the enzymes responsible for cAMP and cGMP degradation.[9][10] This dual inhibition can lead to complex and unpredictable effects on cyclic nucleotide levels.
Furthermore, MDL-12,330A has been shown to block voltage-dependent K+ channels and store-operated Ca2+ entry.[9][10][11][12] For instance, in pancreatic beta cells, the potentiation of insulin secretion by MDL-12,330A is attributed to its inhibition of KV channels, leading to membrane depolarization and increased Ca2+ influx, rather than its effects on adenylyl cyclase.[11][12][14] These off-target activities necessitate careful experimental design and the use of appropriate controls to dissect the specific contribution of AC inhibition to the observed cellular responses. In some contexts, the anti-tumor effects of MDL-12,330A have been shown to be independent of its AC inhibitory activity.[15]
Conclusion
For researchers aiming to specifically investigate the roles of adenylyl cyclase isoforms 5 and 6, this compound represents a more suitable pharmacological tool due to its higher selectivity and fewer reported off-target effects. In contrast, while MDL-12,330A is a potent inhibitor of adenylyl cyclase, its lack of selectivity and significant interactions with other signaling molecules, including ion channels and phosphodiesterases, require cautious interpretation of experimental results. The choice between these two inhibitors should be guided by the specific research question and the cellular context of the investigation. When using MDL-12,330A, it is imperative to consider and control for its pleiotropic effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NKY-80 | Cell Signaling Technology [cellsignal.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological profiling of the Dictyostelium adenylate cyclases ACA, ACB and ACG - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. MDL 12330A hydrochloride | CAS 40297-09-4 | MDL12330A | Tocris Bioscience [tocris.com]
- 11. The Adenylyl Cyclase Inhibitor MDL-12,330A Potentiates Insulin Secretion via Blockade of Voltage-Dependent K+ Channels in Pancreatic Beta Cells | PLOS One [journals.plos.org]
- 12. The adenylyl cyclase inhibitor MDL-12,330A potentiates insulin secretion via blockade of voltage-dependent K(+) channels in pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. experts.arizona.edu [experts.arizona.edu]
- 14. [PDF] The Adenylyl Cyclase Inhibitor MDL-12,330A Potentiates Insulin Secretion via Blockade of Voltage-Dependent K+ Channels in Pancreatic Beta Cells | Semantic Scholar [semanticscholar.org]
- 15. KoreaMed Synapse [synapse.koreamed.org]
Unveiling Alternatives to Nky80: A Comparative Guide to Adenylyl Cyclase Inhibitors
For researchers, scientists, and drug development professionals navigating the complex landscape of adenylyl cyclase (AC) modulation, the quest for specific and potent inhibitors is paramount. Nky80 has been a tool in this endeavor, but a deeper look into its profile and the emergence of alternative compounds necessitates a thorough comparison. This guide provides an objective analysis of this compound and its alternatives, supported by experimental data, detailed protocols, and visual representations of key biological pathways and workflows.
Adenylyl cyclases, a family of enzymes crucial for converting ATP to the second messenger cyclic AMP (cAMP), are pivotal in numerous signaling pathways. Their isoforms (AC1-AC9) exhibit distinct tissue distribution and regulatory mechanisms, making them attractive therapeutic targets.[1][2] this compound has been characterized as an inhibitor of adenylyl cyclase, with initial reports suggesting selectivity for AC5.[3] However, subsequent comprehensive studies have revealed that this compound, along with other adenine-like inhibitors such as SQ22,536 and Ara-A, are more accurately described as AC5/AC6-selective inhibitors, as they do not effectively discriminate between these two isoforms.[1][2] This lack of specificity highlights the need for a critical evaluation of available inhibitors and the exploration of more selective alternatives.
Comparative Performance of Adenylyl Cyclase Inhibitors
The efficacy and selectivity of adenylyl cyclase inhibitors are best assessed by comparing their half-maximal inhibitory concentrations (IC50) against a panel of AC isoforms. The following table summarizes the available quantitative data for this compound and its key alternatives.
| Inhibitor | AC1 (μM) | AC2 (μM) | AC3 (μM) | AC4 (μM) | AC5 (μM) | AC6 (μM) | AC7 (μM) | AC8 (μM) | AC9 (μM) | Reference |
| This compound | 91 | 780 | 94 | 110 | 7.7 | 17 | 810 | >1000 | >1000 | [2] |
| SQ22,536 | 120 | 1700-2600 | 130-230 | 440 | 2-15 | 360 | >1000 | 120 | >1000 | [2][4][5] |
| Ara-A | 50 | 250 | 85 | 100 | 2.2 | 4.7 | 230 | >1000 | >1000 | [2] |
| NB001 | ~10 (cell-based) | - | - | - | - | - | - | - | - | [6] |
| ST034307 | 2.3 | - | - | - | - | - | - | No significant activity | - | [1] |
Key Observations:
-
This compound, SQ22,536, and Ara-A: These compounds exhibit the highest potency against AC5 and AC6, with significantly lower activity against other isoforms.[1][2] Their limited selectivity between AC5 and AC6 is a crucial consideration for experimental design and data interpretation.[1]
-
NB001: Initially reported as a selective AC1 inhibitor, further studies suggest that NB001 does not directly inhibit AC1 activity in membrane preparations, but rather modulates AC1-dependent cAMP accumulation in whole-cell assays.[1][2] Its mechanism of action may involve indirect regulation.[2]
-
ST034307: This compound has emerged as a potent and selective inhibitor of AC1, with an IC50 of 2.3 μM.[1] It shows no significant activity against the closely related calcium-stimulated isoform, AC8, highlighting its potential as a more precise research tool for studying AC1 function.
Signaling Pathways and Inhibition
The canonical adenylyl cyclase signaling pathway is initiated by the activation of G protein-coupled receptors (GPCRs). This leads to the activation of G proteins, which in turn modulate the activity of adenylyl cyclase isoforms, catalyzing the conversion of ATP to cAMP. The inhibitors discussed disrupt this pathway at the level of the adenylyl cyclase enzyme.
Caption: Inhibition of the adenylyl cyclase signaling cascade.
Experimental Protocols
Accurate and reproducible data are the bedrock of scientific advancement. Below are detailed methodologies for key experiments used to characterize adenylyl cyclase inhibitors.
Adenylyl Cyclase Activity Assay (Membrane Preparation)
This assay directly measures the enzymatic activity of AC in isolated cell membranes by quantifying the conversion of radiolabeled ATP to cAMP.
1. Membrane Preparation:
-
Cells expressing the adenylyl cyclase isoform of interest (e.g., HEK293 or Sf9 cells) are harvested.
-
Cells are lysed by homogenization in a hypotonic buffer (e.g., 20 mM HEPES, pH 8.0, 1 mM EDTA, 2 mM MgCl2, with protease inhibitors).
-
The homogenate is centrifuged at a low speed (e.g., 500 x g) to remove nuclei and intact cells.
-
The supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is resuspended in an appropriate buffer and protein concentration is determined.
2. Adenylyl Cyclase Assay:
-
The reaction is initiated by adding a reaction mixture to the membrane preparation. The final reaction volume is typically 50-100 μL. The mixture contains:
-
[α-³²P]ATP (to a final specific activity of ~100 cpm/pmol)
-
Unlabeled ATP (e.g., 0.1 mM)
-
A regeneration system (e.g., creatine phosphokinase and creatine phosphate) to maintain ATP levels.
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
The specific adenylyl cyclase activator (e.g., Forskolin for most ACs, Gαs, or Ca²⁺/Calmodulin for AC1 and AC8).
-
The adenylyl cyclase inhibitor at various concentrations.
-
-
The reaction is incubated for a set time (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is terminated by adding a stop solution (e.g., 1% SDS, 40 mM ATP, 1.4 mM cAMP).
-
The newly synthesized [³²P]cAMP is separated from the unreacted [α-³²P]ATP using sequential column chromatography over Dowex and alumina columns.
-
The radioactivity of the eluted [³²P]cAMP is quantified by liquid scintillation counting.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Experimental Workflow for Inhibitor Screening
The discovery of novel and selective adenylyl cyclase inhibitors often involves a multi-step screening process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human safety study of a selective neuronal adenylate cyclase 1 inhibitor NB001 which relieves the neuropathic pain and blocks ACC in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
Nky80: A Comparative Guide to an Adenylyl Cyclase Inhibitor
This guide provides a comprehensive comparison of the experimental results of Nky80, a potent inhibitor of adenylyl cyclase (AC), with other commonly used AC inhibitors. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an informed selection of research tools for studying cAMP signaling pathways.
Data Presentation: Inhibitor Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its alternatives against a panel of transmembrane adenylyl cyclase isoforms. Lower IC50 values indicate higher potency.
| Target Isoform | This compound IC50 (µM) | SQ22,536 IC50 (µM) | MDL-12,330A IC50 (µM) |
| AC1 | 91 | 440 | Data not available |
| AC2 | 780 | >1000 | Data not available |
| AC3 | 94 | >1000 | Data not available |
| AC4 | 110 | >1000 | Data not available |
| AC5 | 7.7 | 17 | ~250 |
| AC6 | 17 | Data not available | Data not available |
| AC7 | 810 | >1000 | Data not available |
| AC8 | >1000 | >1000 | Data not available |
| AC9 | >1000 | >1000 | Data not available |
Experimental Protocols
In Vitro Adenylyl Cyclase Activity Assay
This protocol describes the measurement of adenylyl cyclase activity in response to inhibitors using membranes from HEK293 cells expressing a specific AC isoform.
1. Preparation of HEK293 Cell Membranes:
-
Culture HEK293 cells expressing the desired adenylyl cyclase isoform to ~80-90% confluency.
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl, pH 7.4, 1 mM EDTA, with protease inhibitors).
-
Disrupt the cells using a Dounce homogenizer or sonication on ice.
-
Centrifuge the lysate at a low speed (e.g., 1,000 x g) to remove nuclei and intact cells.
-
Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with the lysis buffer and resuspend in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
2. Adenylyl Cyclase Activity Assay:
-
The assay is typically performed in a final volume of 100 µL containing the assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM ATP, and an ATP regenerating system like creatine kinase/phosphocreatine).
-
Add the prepared cell membranes (containing the AC enzyme) to the assay mixture.
-
To stimulate AC activity, an activator such as Forskolin (for most AC isoforms) or a Gs-coupled receptor agonist can be included.
-
Add varying concentrations of this compound or other inhibitors to the assay wells.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., 100 mM EDTA).
-
Measure the amount of cAMP produced using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathway of Adenylyl Cyclase
Nky80: A Comparative Analysis of its Specificity as an Adenylyl Cyclase Inhibitor
In the landscape of pharmacological tools for studying cyclic AMP (cAMP) signaling pathways, the specificity of inhibitors for adenylyl cyclase (AC) isoforms is of paramount importance. Nky80, a synthetic organic molecule, has been a subject of interest as a selective inhibitor of adenylyl cyclase. This guide provides a detailed comparison of this compound's specificity against other well-known AC inhibitors, supported by experimental data, to aid researchers in the fields of cell signaling, pharmacology, and drug development.
Introduction to this compound and Adenylyl Cyclase Inhibition
This compound is an adenine-like small molecule that functions as an inhibitor of adenylyl cyclase, the enzyme responsible for the conversion of ATP to cAMP.[1] Initially, this compound was reported to be a selective inhibitor for type V adenylyl cyclase (AC5).[2][3] However, more comprehensive studies have since revealed that this compound, along with other commonly used AC inhibitors such as SQ22,536 and Ara-A (Vidarabine), does not discriminate between AC5 and AC6, making it more accurately classified as an AC5/6-selective inhibitor.[4] This distinction is critical for the precise interpretation of experimental results where isoform-specific AC inhibition is intended.
The catalytic core of the nine transmembrane adenylyl cyclase isoforms is highly conserved, presenting a significant challenge in the development of truly isoform-specific inhibitors.[4] The inhibitors discussed herein, including this compound, are believed to exert their effects by interacting with the ATP binding site of the enzyme.[4]
Comparative Specificity of this compound and Other AC Inhibitors
To provide a clear comparison of the inhibitory profiles of this compound, SQ22,536, and Ara-A, the following table summarizes their half-maximal inhibitory concentrations (IC50) against a panel of transmembrane adenylyl cyclase isoforms. The data is compiled from a comprehensive study by Brand et al. (2017), which systematically evaluated the isoform selectivity of these compounds.
| Adenylyl Cyclase Isoform | This compound IC50 (μM) | SQ22,536 IC50 (μM) | Ara-A IC50 (μM) |
| AC1 | >1000 | 160 ± 30 | 110 ± 20 |
| AC2 | 460 ± 100 | 250 ± 50 | 190 ± 30 |
| AC3 | >1000 | >1000 | >1000 |
| AC4 | >1000 | 660 ± 160 | 450 ± 100 |
| AC5 | 12 ± 2 | 11 ± 2 | 8 ± 1 |
| AC6 | 24 ± 4 | 14 ± 2 | 13 ± 2 |
| AC7 | 680 ± 140 | 280 ± 60 | 230 ± 40 |
| AC8 | >1000 | >1000 | >1000 |
| AC9 | >1000 | >1000 | >1000 |
Data presented as mean ± S.D. from Brand et al. (2017).[4]
As the data illustrates, this compound, SQ22,536, and Ara-A all exhibit the highest potency for AC5 and AC6, with minimal to no significant difference in their IC50 values between these two isoforms.[4] Their inhibitory activity against other AC isoforms is significantly lower, with IC50 values often in the high micromolar to millimolar range, indicating a clear selectivity for the AC5/6 subgroup.[4]
Signaling Pathway of Adenylyl Cyclase Regulation
The following diagram illustrates the canonical G-protein coupled receptor (GPCR) signaling pathway that regulates adenylyl cyclase activity.
Caption: GPCR-mediated regulation of adenylyl cyclase and cAMP production.
Experimental Protocols
The determination of the IC50 values for this compound and other adenylyl cyclase inhibitors is typically performed using an in vitro adenylyl cyclase activity assay. The following is a generalized protocol based on methodologies described in the literature.[4]
1. Membrane Preparation:
-
Spodoptera frugiperda (Sf9) insect cells or Human Embryonic Kidney (HEK293) cells are engineered to express a single isoform of adenylyl cyclase.
-
Cells are harvested and lysed to isolate the cell membranes, which contain the expressed adenylyl cyclase.
-
The protein concentration of the membrane preparation is determined to ensure equal amounts are used in each assay.
2. Adenylyl Cyclase Activity Assay:
-
The assay is performed in a reaction mixture containing:
-
Cell membranes expressing the AC isoform of interest.
-
[α-³²P]ATP as a substrate.
-
A buffer system with appropriate pH and cofactors (e.g., MgCl₂).
-
Activators specific to the AC isoform being tested (e.g., forskolin for AC1-7, Ca²⁺/calmodulin for AC8, or Gαs for AC9).[4]
-
Varying concentrations of the inhibitor (this compound, SQ22,536, or Ara-A).
-
-
The reaction is initiated by the addition of the reaction mix and incubated at 30°C for a defined period (e.g., 10 minutes).[4]
-
The reaction is terminated by adding a stop solution containing SDS, unlabeled ATP, and unlabeled cAMP.[4]
3. Quantification of cAMP:
-
The newly synthesized [³²P]cAMP is separated from the unreacted [α-³²P]ATP. A common method is sequential chromatography over Dowex and alumina columns.
-
The amount of [³²P]cAMP is quantified using a scintillation counter.
4. Data Analysis:
-
The adenylyl cyclase activity at each inhibitor concentration is calculated and normalized to the activity in the absence of the inhibitor.
-
The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
Experimental Workflow
The following diagram outlines the typical workflow for determining the IC50 of an adenylyl cyclase inhibitor.
Caption: Workflow for determining adenylyl cyclase inhibitor IC50 values.
Conclusion
This compound is a potent inhibitor of adenylyl cyclase with marked selectivity for isoforms 5 and 6. This characteristic is shared with other widely used AC inhibitors, SQ22,536 and Ara-A. The initial classification of this compound as an AC5-specific inhibitor has been refined by comprehensive studies demonstrating its equipotent inhibition of AC6. For researchers investigating the specific roles of AC5 or AC6, it is crucial to acknowledge that this compound will inhibit both isoforms. The provided data and protocols offer a valuable resource for the informed selection and application of this compound and related compounds in the study of cAMP-mediated signal transduction.
References
- 1. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoform selectivity of adenylyl cy ... | Article | H1 Connect [archive.connect.h1.co]
- 3. Type-specific regulation of adenylyl cyclase. Selective pharmacological stimulation and inhibition of adenylyl cyclase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Nky80: A Comparative Analysis of Cross-Reactivity with Adenylyl Cyclase Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitor Nky80 and its cross-reactivity with various adenylyl cyclase (AC) enzyme isoforms. The data presented is compiled from published research to assist in the objective evaluation of this compound's selectivity and potential off-target effects.
This compound is a non-nucleoside quinazolinone that has been identified as a potent and selective inhibitor of the type V isoform of adenylyl cyclase (AC5)[1]. Originally derived from SQ22,536, the adenine group in this compound was modified to reduce potential off-target effects like the inhibition of DNA synthesis[2][3]. While it is a valuable tool for studying the roles of AC5, understanding its interaction with other AC isoforms is critical for the accurate interpretation of experimental results.
Quantitative Analysis of this compound Cross-Reactivity
The inhibitory activity of this compound has been quantified against several adenylyl cyclase isoforms. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency and selectivity.
| Enzyme Isoform | IC50 (µM) | Potency Rank | Notes |
| Adenylyl Cyclase V (AC5) | 8.3 | 1 | Primary target |
| Adenylyl Cyclase VI (AC6) | Not significantly different from AC5[2] | 2 | High cross-reactivity with AC5 |
| Adenylyl Cyclase III (AC3) | 132 | 3 | Moderate inhibition |
| Adenylyl Cyclase II (AC2) | 1700 (1.7 mM) | 4 | Low inhibition |
Data compiled from publicly available research. It is important to note that experimental conditions can influence IC50 values.
Studies have shown that this compound, along with other inhibitors like SQ22,536 and Ara-A, does not effectively discriminate between AC5 and AC6[2][4][5]. This suggests that they are more accurately described as AC5/6-selective inhibitors rather than purely AC5-selective[2][4]. This lack of selectivity is an important consideration in studies aiming to delineate the specific physiological roles of AC5[2][3].
Signaling Pathway and Inhibition
The following diagram illustrates a simplified signaling pathway involving adenylyl cyclase and the inhibitory action of this compound. This visualization helps to conceptualize the on-target effect on AC5 and the potential off-target effect due to cross-reactivity with AC6.
Adenylyl Cyclase signaling and this compound inhibition.
Experimental Protocols
The assessment of this compound's cross-reactivity involves robust experimental methodologies. The following is a generalized protocol based on common practices for determining enzyme inhibition.
Objective: To determine the IC50 of this compound against a panel of adenylyl cyclase isoforms.
Materials:
-
Membranes from cells expressing individual human adenylyl cyclase isoforms (e.g., from HEK293 or Sf9 cells).
-
This compound stock solution (in an appropriate solvent, e.g., DMSO).
-
Assay buffer (specific composition depends on the AC isoform and detection method).
-
ATP (substrate).
-
Forskolin or other activators (if required for the specific isoform).
-
Reagents for cAMP detection (e.g., radioactive ATP for radiometric assays, or components for fluorescence/luminescence-based assays).
Workflow for Adenylyl Cyclase Inhibition Assay:
Workflow for assessing this compound's inhibitory activity.
Procedure:
-
Membrane Preparation: Membranes from cells overexpressing a specific AC isoform are prepared and quantified.
-
Serial Dilutions: A range of this compound concentrations is prepared by serial dilution to generate a dose-response curve.
-
Incubation: The cell membranes are incubated with the different concentrations of this compound for a predetermined time to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP. An activator (like forskolin) may be included to stimulate AC activity to a measurable level.
-
Reaction Termination: The reaction is stopped after a specific time, typically by adding a stop solution (e.g., a solution containing EDTA).
-
cAMP Measurement: The amount of cAMP produced is quantified using a suitable detection method.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control (no inhibitor). The IC50 value is then determined by fitting the dose-response data to a suitable pharmacological model.
Conclusion
This compound is a valuable chemical probe for investigating the roles of adenylyl cyclase, particularly AC5. However, the available data strongly indicates significant cross-reactivity with AC6. Researchers and drug development professionals should consider this lack of selectivity when designing experiments and interpreting results. Further screening against all nine membrane-bound AC isoforms is often necessary to fully characterize the selectivity profile of any AC inhibitor[2][4]. The cell permeability of this compound also remains a point of consideration for its application in intact cell assays[2][3].
References
- 1. selleckchem.com [selleckchem.com]
- 2. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isoform selectivity of adenylyl cyclase inhibitors: characterization of known and novel compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Nky80 as a Chemical Probe for Adenylyl Cyclase 5/6: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Nky80 as a chemical probe for adenylyl cyclase isoforms 5 and 6 (AC5/6) against other alternatives, supported by experimental data.
This compound is a small molecule inhibitor of adenylyl cyclase (AC) that has been characterized as a useful tool for studying the physiological roles of specific AC isoforms.[1][2] Originally reported to be selective for AC5, further comprehensive profiling has revealed that this compound, along with other adenine-like inhibitors such as SQ22,536 and Ara-A, does not discriminate between AC5 and AC6, making it an AC5/6-selective probe.[3][4] This guide will delve into the performance of this compound in comparison to these alternatives, presenting key quantitative data, experimental methodologies, and visual representations of its mechanism of action and evaluation workflow.
Performance Comparison of AC5/6 Inhibitors
The inhibitory potency of this compound and other common AC inhibitors has been evaluated against a panel of transmembrane adenylyl cyclase isoforms. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their selectivity profiles. Lower IC50 values indicate higher potency.
| Inhibitor | AC1 (μM) | AC2 (μM) | AC3 (μM) | AC4 (μM) | AC5 (μM) | AC6 (μM) | AC7 (μM) | AC8 (μM) | AC9 (μM) |
| This compound | >1000 | 1700 | 132 | >1000 | 8.3 | 17.2 | 488 | >1000 | >1000 |
| SQ22,536 | 54 | 210 | 110 | 280 | 3.5 | 5.8 | 440 | Resistant | Resistant |
| Ara-A | 205 | >1000 | >1000 | >1000 | 16 | 30 | >1000 | >1000 | >1000 |
Data compiled from Brand et al., 2013.[3][4]
As the data indicates, this compound exhibits the most potent inhibition against AC5 and AC6, with significantly higher IC50 values for other isoforms, demonstrating its utility as a selective tool for studying these two cyclases.[3][5] While SQ22,536 is also a potent AC5/6 inhibitor, this compound was derived from it with modifications to the adenine group to reduce potential off-target effects like the inhibition of DNA synthesis.[3][5] The cell permeability of this compound, however, remains a point of consideration for researchers.[3][5]
Signaling Pathway and Experimental Workflow
To visually represent the context in which this compound acts, the following diagrams illustrate the adenylyl cyclase signaling pathway and a typical experimental workflow for evaluating AC inhibitors.
Experimental Protocols
The following provides a generalized protocol for an in vitro adenylyl cyclase activity assay, based on methodologies cited in the literature.[3][6][7][8][9][10]
Objective: To determine the inhibitory effect of a chemical probe on a specific adenylyl cyclase isoform.
Materials:
-
Cell membranes expressing the adenylyl cyclase isoform of interest (e.g., from Sf9 or HEK293 cells).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).
-
ATP solution.
-
Adenylyl cyclase activator (e.g., Forskolin, Gαs).
-
Test inhibitor (e.g., this compound) at various concentrations.
-
Reaction termination solution (e.g., 120 mM zinc acetate).
-
cAMP detection kit (e.g., LANCE cAMP kit, ELISA kit).
-
96-well microplates.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the desired AC isoform. Protein concentration of the membrane preparation should be determined using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the assay buffer, the AC activator, and the test inhibitor at various dilutions.
-
Initiate Reaction: Add the cell membrane preparation to each well to start the reaction.
-
Substrate Addition: Add ATP to each well to initiate the conversion to cAMP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding the termination solution.
-
cAMP Detection: Measure the amount of cAMP produced in each well using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound serves as a valuable chemical probe for the study of adenylyl cyclase isoforms 5 and 6. Its selectivity for AC5/6 over other isoforms, coupled with a more favorable off-target profile compared to its parent compound SQ22,536, makes it a suitable tool for dissecting the roles of these cyclases in various physiological and pathological processes. Researchers should, however, remain mindful of its dual activity on both AC5 and AC6 and consider the cell permeability for their specific experimental system. This guide provides a foundational understanding for the effective utilization of this compound in research and drug discovery endeavors.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 3. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoform selectivity of adenylyl cyclase inhibitors: characterization of known and novel compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Adenylyl Cyclase Isoform 6 Residues Interacting with Forskolin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new class of receptors: Lipids regulate mammalian Gsα-stimulated adenylyl cyclase activities via their membrane anchors [elifesciences.org]
- 8. ahajournals.org [ahajournals.org]
- 9. ijaai.tums.ac.ir [ijaai.tums.ac.ir]
- 10. mdpi.com [mdpi.com]
Nky80: A Comparative Literature Review for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Nky80, a potent inhibitor of adenylyl cyclase (AC). This document synthesizes key performance data, details experimental methodologies from seminal studies, and visualizes relevant biological and experimental workflows.
Comparative Performance of this compound and Other Adenylyl Cyclase Inhibitors
This compound has been characterized as a selective inhibitor of type V adenylyl cyclase (AC5). Its inhibitory activity has been quantified against various AC isoforms and compared with other known inhibitors. The data presented below is crucial for evaluating its potential as a research tool and a therapeutic agent.
| Inhibitor | Target AC Isoform | IC50 (µM) | Reference |
| This compound | AC Type V | 8.3 | [1][2] |
| AC Type VI | Similar to AC Type V | [2] | |
| AC Type III | 132 | [1] | |
| AC Type II | 1700 (1.7 mM) | [1] | |
| SQ22,536 | AC Type V | Potent Inhibition | [2] |
| AC Type VI | Potent Inhibition | [2] | |
| Ara-A (Vidarabine) | AC Type V | Potent Inhibition | [2] |
| AC Type VI | Potent Inhibition | [2] |
Experimental Protocols
The following protocols are based on the methodologies described in the key comparative study by Brand et al. (2013), which established the isoform selectivity of this compound.[2]
Cell Culture and Membrane Preparation
-
Cell Lines: Human embryonic kidney (HEK) 293 cells are used for expressing specific adenylyl cyclase isoforms (e.g., AC8 and AC9). Sf9 insect cells are used for expressing other AC isoforms (AC1-7).
-
Culture Conditions: HEK293 cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Transfection (for HEK293 cells): Cells are seeded 24 hours prior to transfection. Plasmids containing the specific human AC isoform cDNA are transfected into the cells.
-
Membrane Preparation:
-
48 hours post-transfection, cells are harvested.
-
Cells are resuspended in a lysis buffer (20 mM HEPES, 1 mM EDTA, 2 mM MgCl2, 1 mM DTT, 250 mM sucrose, and protease inhibitors) and incubated on ice.
-
Cells are homogenized using a Dounce homogenizer.
-
The homogenate is centrifuged to pellet nuclei and cell debris.
-
The supernatant is then ultracentrifuged to pellet the cell membranes.
-
The final membrane pellet is resuspended in a storage buffer and stored at -80°C.[2]
-
Adenylyl Cyclase Activity Assay
This assay measures the conversion of [α-³²P]ATP to [³²P]cAMP in the presence of the adenylyl cyclase enzyme and various concentrations of the inhibitor.
-
Reaction Mixture: The assay is performed in a final volume of 50 µL containing the cell membranes (expressing the specific AC isoform), the inhibitor (this compound or other compounds) at various concentrations, and a reaction mix.
-
Reaction Mix Components: The mix includes [α-³²P]ATP, 10 mM MgCl₂, and appropriate activators for the specific AC isoform being tested (e.g., 50 µM forskolin for AC1-7).[2]
-
Incubation: The reaction is initiated by adding the reaction mix to the membranes and inhibitor and incubated for 10 minutes at 30°C.[2]
-
Termination: The reaction is stopped by adding a solution containing 2.5% SDS, 50 mM ATP, and 1.75 mM cAMP.[2]
-
Quantification of [³²P]cAMP: The amount of [³²P]cAMP produced is quantified using column chromatography to separate it from the unreacted [α-³²P]ATP.
-
Data Analysis (IC50 Determination):
-
The rate of the enzymatic reaction (V) is measured at different inhibitor concentrations ([I]).
-
The data is plotted as V versus the logarithm of the inhibitor concentration (log [I]), which typically generates a sigmoidal curve.
-
The IC50 value, the concentration of the inhibitor that reduces the enzyme activity by 50%, is determined from the inflection point of this curve.[3]
-
Visualizations
Adenylyl Cyclase Signaling Pathway
The following diagram illustrates the canonical adenylyl cyclase signaling pathway, which is modulated by this compound. G-protein coupled receptors (GPCRs), upon activation by an extracellular ligand, activate G proteins (Gs or Gi). The α-subunit of the activated Gs protein stimulates adenylyl cyclase to produce cyclic AMP (cAMP) from ATP. Conversely, the α-subunit of the activated Gi protein inhibits adenylyl cyclase. This compound directly inhibits the catalytic activity of adenylyl cyclase.
Caption: Adenylyl Cyclase Signaling Pathway and this compound Inhibition.
Experimental Workflow for IC50 Determination of this compound
This diagram outlines the key steps involved in determining the IC50 value of this compound for a specific adenylyl cyclase isoform.
Caption: Workflow for this compound IC50 Determination.
References
Safety Operating Guide
Navigating the Disposal of Novel Chemical Compounds: A Procedural Guide
The responsible disposal of laboratory waste is a critical component of ensuring personnel safety and environmental protection. For novel or uncharacterized substances, such as the placeholder "Nky80," a systematic approach is essential to manage waste in a safe and compliant manner. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the disposal process of unknown chemical compounds.
I. Hazard Identification: The Foundation of Safe Disposal
Before any disposal procedures can be initiated, a thorough hazard identification process must be completed. This is the most critical step in the safe management of any chemical waste.
Experimental Protocol: Waste Characterization
-
Information Gathering: The first step is to gather all available information on the unknown substance. This includes reviewing synthesis records, experimental notes, and any analytical data (e.g., spectroscopy, chromatography) that might provide clues about its structure, reactivity, and potential hazards. Safety Data Sheets (SDS) for similar compounds or precursors can also offer valuable insights.
-
Hazard Determination: The U.S. Environmental Protection Agency (EPA) defines hazardous waste based on specific characteristics.[1][2] A determination must be made if the waste exhibits any of the following:
-
Ignitability: The ability to create fire under certain conditions. This applies to liquids with a flash point below 60°C, non-liquids that can cause fire through friction or absorption of moisture, and ignitable compressed gases and oxidizers.
-
Corrosivity: The ability to corrode metal. Aqueous wastes with a pH less than or equal to 2 or greater than or equal to 12.5 are considered corrosive.
-
Reactivity: The tendency to be unstable and undergo rapid or violent chemical reaction when mixed with water or under normal conditions. This includes substances that can generate toxic gases, vapors, or fumes when mixed with water.
-
Toxicity: The ability to be harmful or fatal when ingested or absorbed. The Toxicity Characteristic Leaching Procedure (TCLP) is used to determine if a waste meets the toxicity characteristic.
-
-
Listed Wastes: In addition to characteristic wastes, the EPA maintains lists of wastes from specific industrial processes (F and K lists) and discarded commercial chemical products (P and U lists).[2] It is necessary to determine if the unknown substance falls under any of these categories.
II. Regulatory Framework
In the United States, the primary regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA).[1] It is imperative that all laboratory personnel are familiar with and adhere to the requirements of RCRA, as well as any state and local regulations, which may be more stringent.
III. Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling any chemical waste to minimize exposure and prevent injury.[3][4] The level of PPE required depends on the identified hazards of the waste.
| PPE Level | Description | Examples |
| Level D | Minimum protection for low-hazard environments. | Coveralls, safety glasses, chemical-resistant gloves, steel-toe boots.[3][5] |
| Level C | Required when the type of airborne substance is known and the criteria for using an air-purifying respirator are met. | Full-face air-purifying respirator, inner and outer chemical-resistant gloves, hard hat, disposable chemical-resistant outer boots.[5] |
| Level B | Highest level of respiratory protection is needed with a lesser need for skin protection. | Positive pressure, full-face self-contained breathing apparatus (SCBA), hooded chemical-resistant clothing, inner and outer chemical-resistant gloves, outer chemical-resistant boots.[5] |
| Level A | Required for the greatest potential for exposure to hazards and when the highest level of skin, respiratory, and eye protection is needed. | Totally encapsulated chemical- and vapor-protective suit, positive pressure SCBA, inner and outer chemical-resistant gloves.[5] |
IV. Segregation, Containerization, and Labeling
Proper segregation, containment, and labeling of chemical waste are crucial to prevent dangerous reactions and ensure proper disposal.
Experimental Protocol: Waste Handling and Storage
-
Segregation: Incompatible wastes must be segregated to prevent reactions.[6] For example, flammable wastes should be stored separately from oxidizers, and acids should be kept away from bases. Chemical waste should be segregated by compatibility, not alphabetically.[7]
-
Containerization: Waste must be stored in appropriate, compatible containers.[8] Plastic containers are often preferred over glass to minimize the risk of breakage.[7] Containers must be in good condition, with no leaks, and must be kept closed when not in use.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name of the contents, the date of waste generation, and the physical hazards of the waste (e.g., flammable, corrosive).[7] Abbreviations and chemical formulas are generally not permitted.
V. Disposal Procedures
The disposal route for chemical waste depends on its properties and classification.
Step-by-Step Disposal Workflow for "this compound"
-
Characterize the Waste: Follow the "Hazard Identification" protocol to determine the properties and hazards of "this compound."
-
Select Appropriate PPE: Based on the identified hazards, select and don the appropriate level of PPE.
-
Segregate the Waste: If "this compound" is a mixture or will be combined with other waste streams, ensure it is compatible with all other components. Otherwise, store it in a designated, segregated area.
-
Package and Label the Waste: Place the "this compound" waste in a suitable, sealed, and labeled container.
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[7] Most chemical wastes must be disposed of through an EHS-managed hazardous waste program and cannot be disposed of in the regular trash or down the sewer.[7]
-
Documentation: Maintain records of the waste characterization, the amount of waste generated, and the date of disposal.
Below is a diagram illustrating the decision-making process for the proper disposal of a laboratory chemical.
Caption: Decision workflow for laboratory chemical waste disposal.
References
- 1. Environmental Notes - October 2025 | Williams Mullen [williamsmullen.com]
- 2. youtube.com [youtube.com]
- 3. PPE for Handling Chemicals | Hazclear [hazclear.com]
- 4. media.path.org [media.path.org]
- 5. epa.gov [epa.gov]
- 6. vumc.org [vumc.org]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. boomwaste.com [boomwaste.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
